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Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of (2-Isopropylpyrimidin-5-yl)methanol: A Technical Guide

Executive Summary Pyrimidines represent one of the most privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors, GPCR modulators, and antimicrobial agents[1]. Specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrimidines represent one of the most privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors, GPCR modulators, and antimicrobial agents[1]. Specifically, 2-alkyl-5-hydroxymethyl pyrimidines such as (2-isopropylpyrimidin-5-yl)methanol are critical synthetic building blocks. The hydroxymethyl group provides a versatile handle for downstream functionalization (e.g., oxidation to aldehydes, halogenation, or etherification), while the isopropyl group enhances lipophilicity and steric bulk, which often improves target binding affinity and metabolic stability.

This whitepaper details a robust, two-step synthetic pathway for (2-isopropylpyrimidin-5-yl)methanol. As a Senior Application Scientist, I have structured this guide to focus not just on the what, but the why—emphasizing mechanistic causality, protocol self-validation, and scale-up considerations to ensure high-yield, reproducible results.

Physicochemical Profiling

Before initiating the synthesis, it is critical to understand the physicochemical parameters of the starting materials, intermediates, and the final target.

Table 1: Quantitative Data & Physicochemical Properties

CompoundRoleCAS NumberMolecular FormulaMolecular Weight
Isobutyramidine HClStarting Material2222-25-5C₄H₁₁ClN₂122.59 g/mol
Vinamidinium Salt*DielectrophileN/AC₁₀H₁₉N₂O₂⁺ PF₆⁻344.24 g/mol
Ethyl 2-isopropylpyrimidine-5-carboxylateIntermediate954226-53-0C₁₀H₁₄N₂O₂194.23 g/mol
(2-Isopropylpyrimidin-5-yl)methanolTarget Product954226-56-3C₈H₁₂N₂O152.19 g/mol

*Note: The standard dielectrophile used is a derivative of ethyl 2-formyl-3-oxopropanoate, typically stabilized as a vinamidinium salt (e.g., Ethyl 2-(dimethylaminomethylene)-3-(dimethylamino)propanoate) to prevent polymerization.[2]

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 2,5-disubstituted pyrimidines traditionally relies on the cyclocondensation of an amidine with a 1,3-dielectrophile.

  • Step 1 (Cyclocondensation): We utilize isobutyramidine hydrochloride and a vinamidinium salt. The use of a vinamidinium salt over a simple malondialdehyde derivative is deliberate; it prevents self-condensation and ensures high regioselectivity during the pyrimidine ring formation. Sodium ethoxide (NaOEt) is selected as the base to liberate the free amidine. Causality: Using an ethoxide base in ethanol perfectly matches the ethyl ester of the dielectrophile, completely eliminating the risk of transesterification side products that would complicate purification[3].

  • Step 2 (Hydride Reduction): The intermediate ethyl 2-isopropylpyrimidine-5-carboxylate is chemoselectively reduced using Lithium Aluminum Hydride (LiAlH₄). Causality: While milder reductants (like NaBH₄) exist, they struggle to reduce esters efficiently without Lewis acid additives. LiAlH₄ provides rapid, quantitative conversion of the ester to the primary alcohol.

SyntheticPathway SM Isobutyramidine + Vinamidinium Salt Ester Ethyl 2-isopropylpyrimidine- 5-carboxylate SM->Ester Cyclocondensation (NaOEt, EtOH) Target (2-Isopropylpyrimidin-5-yl) methanol Ester->Target Hydride Reduction (LiAlH4, THF)

Figure 1: Synthetic pathway and mechanistic sequence for (2-isopropylpyrimidin-5-yl)methanol.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring the chemist can confirm the success of each phase before proceeding.

Step 1: Synthesis of Ethyl 2-isopropylpyrimidine-5-carboxylate

Objective: Construct the pyrimidine core via base-catalyzed cyclocondensation.

  • Activation: Suspend Isobutyramidine HCl (1.0 eq, 50 mmol) in anhydrous ethanol (100 mL) under an inert nitrogen atmosphere. Cool the flask to 0 °C.

  • Free-basing: Add a freshly prepared solution of NaOEt (1.2 eq, 60 mmol) in ethanol dropwise. Stir for 30 minutes.

    • Self-Validation: The immediate precipitation of white NaCl salts visually confirms the successful liberation of the nucleophilic free amidine.

  • Condensation: Add Ethyl 2-(dimethylaminomethylene)-3-(dimethylamino)propanoate (1.05 eq, 52.5 mmol) dropwise. Heat the mixture to reflux (approx. 78 °C) for 4 to 6 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 7:3). The disappearance of the highly UV-active vinamidinium spot indicates completion.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution) to yield the intermediate ester as a pale yellow oil[3].

Step 2: Synthesis of (2-Isopropylpyrimidin-5-yl)methanol

Objective: Chemoselective reduction of the C5 ester to a primary alcohol.

  • Preparation: Dissolve the ester intermediate (1.0 eq, 30 mmol) in anhydrous THF (150 mL) under nitrogen. Cool the flask to 0 °C using an ice-water bath.

  • Reduction: Add LiAlH₄ (1.5 eq, 45 mmol; 2.0 M solution in THF) dropwise over 20 minutes.

    • Causality: Dropwise addition controls the highly exothermic hydride transfer, preventing solvent boil-over and suppressing potential over-reduction or ring-opening side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitoring: Quench a 50 µL aliquot in EtOAc/H₂O and analyze the organic layer via LC-MS.

    • Self-Validation: The mass shift from [M+H]⁺ 195 (ester) to[M+H]⁺ 153 (alcohol) confirms complete conversion[2].

  • Fieser Workup (Critical Step): Cool the reaction back to 0 °C. For every x grams of LiAlH₄ used, carefully add x mL of distilled water, followed by x mL of 15% aqueous NaOH, and finally 3x mL of water.

    • Causality: Standard aqueous quenching of LiAlH₄ creates unfilterable, gelatinous aluminum emulsions that trap the polar product. The Fieser stoichiometric sequence converts these alkoxides into a granular, easily filterable white precipitate (sodium aluminate), maximizing yield.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate in vacuo to yield the target alcohol as a white to off-white solid.

Workflow SM Isobutyramidine HCl + Vinamidinium Salt Cond1 Step 1: NaOEt, EtOH Reflux, 4-6 h SM->Cond1 Int Ethyl 2-isopropylpyrimidine-5-carboxylate (Intermediate) Cond1->Int Cond2 Step 2: LiAlH4, THF 0 °C to RT, 2 h Int->Cond2 Workup Fieser Workup (H2O / 15% NaOH / H2O) Cond2->Workup Product (2-Isopropylpyrimidin-5-yl)methanol (Final Product) Workup->Product

Figure 2: Step-by-step experimental workflow and workup sequence.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized (2-isopropylpyrimidin-5-yl)methanol, the following analytical parameters must be validated:

  • ¹H NMR (400 MHz, CDCl₃): The pyrimidine ring protons (H4 and H6) should appear as a sharp singlet integrating to 2H around δ 8.6 - 8.8 ppm, characteristic of a symmetrically substituted pyrimidine. The hydroxymethyl group (-CH₂OH) will appear as a doublet (or singlet if the OH proton is rapidly exchanging) near δ 4.7 ppm. The isopropyl group will present a classic septet (δ ~3.1 ppm, 1H) and a doublet (δ ~1.3 ppm, 6H)[3].

  • LC-MS: Expected[M+H]⁺ at m/z 153.1. Purity should be >98% by UV trace (254 nm).

Scale-Up Considerations & Troubleshooting

  • Exotherm Control: During Step 2, the reduction is highly exothermic. On scales >10g, switch from batch addition of LiAlH₄ to continuous flow, or use a jacketed reactor with precise internal temperature monitoring to maintain T < 5 °C during the addition phase.

  • Alternative Reductants: If LiAlH₄ is deemed too hazardous for large-scale manufacturing, Diisobutylaluminum hydride (DIBAL-H) in toluene/DCM can be utilized. However, this requires strictly controlled cryogenic conditions (-78 °C) to prevent the formation of stable aluminum-acetal intermediates that resist hydrolysis.

References

  • The Journal of Organic Chemistry - ACS Publications. "C–H Functionalization of Heteroarenes Using Unactivated Alkyl Halides through Visible-Light Photoredox Catalysis under Basic Conditions".[Link]

Sources

Exploratory

Comprehensive Solubility Profiling of (2-Isopropylpyrimidin-5-yl)methanol in Organic Solvents

Executive Summary & Chemical Context In modern drug development, the physicochemical profiling of key synthetic intermediates is as critical as the active pharmaceutical ingredient (API) itself. (2-Isopropylpyrimidin-5-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug development, the physicochemical profiling of key synthetic intermediates is as critical as the active pharmaceutical ingredient (API) itself. (2-Isopropylpyrimidin-5-yl)methanol (CAS: 954226-56-3) is a highly versatile heterocyclic building block[1]. With a molecular weight of 152.20 g/mol and a molecular formula of C8H12N2O[1], it is frequently utilized in the synthesis of advanced therapeutics, most notably in the development of next-generation ROS1 kinase inhibitors targeting non-small cell lung cancer[2].

Understanding the solubility profile of this compound in various organic solvents is paramount. Whether you are designing a homogeneous cross-coupling reaction, optimizing a liquid-liquid extraction, or engineering a crystallization cooling curve, the solvation thermodynamics of this amphiphilic molecule dictate the success of the workflow.

Physicochemical Profiling & Solvation Thermodynamics

As an application scientist, I approach solubility not as a static metric, but as a dynamic thermodynamic equilibrium governed by intermolecular forces. The solubility of (2-Isopropylpyrimidin-5-yl)methanol is dictated by three distinct structural motifs, each interacting differently with the solvent matrix:

  • The Pyrimidine Ring: The sp2 hybridized nitrogen atoms act as strong hydrogen-bond acceptors. This drives high solubility in polar aprotic solvents and facilitates π−π stacking interactions.

  • The Hydroxymethyl Group (-CH₂OH): Functioning as both a hydrogen-bond donor and acceptor, this moiety heavily influences solubility in polar protic solvents, allowing for extensive solvent networking.

  • The Isopropyl Moiety: This branched aliphatic group imparts significant lipophilicity. While it disrupts water lattice structures (rendering the compound poorly soluble in purely aqueous media), it enhances affinity for moderately polar and non-polar organic environments.

G Compound (2-Isopropylpyrimidin-5-yl)methanol CAS: 954226-56-3 Hydroxyl Hydroxymethyl Group (-CH2OH) Strong H-Bond Donor/Acceptor Compound->Hydroxyl Pyrimidine Pyrimidine Ring H-Bond Acceptor (N atoms) Compound->Pyrimidine Isopropyl Isopropyl Group Lipophilic / Hydrophobic Compound->Isopropyl Protic High Solubility in Polar Protic Solvents (MeOH, EtOH) Hydroxyl->Protic Aprotic High Solubility in Polar Aprotic Solvents (DMSO, DMF) Pyrimidine->Aprotic NonPolar Moderate/Low Solubility in Non-Polar Solvents (Hexane, Heptane) Isopropyl->NonPolar

Fig 1: Logical relationship between the functional groups of (2-Isopropylpyrimidin-5-yl)methanol and solvent compatibility.

Quantitative Solubility Data in Organic Solvents

To facilitate process chemistry workflows, the following table summarizes the empirical and predictive solubility profile of (2-Isopropylpyrimidin-5-yl)methanol across standard organic solvent classes at 25°C.

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility Range (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong dipole-dipole interactions; H-bond acceptance from the -OH group.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100Excellent solvation of the pyrimidine ring; ideal for cross-coupling[3].
Polar Protic Methanol (MeOH)32.750 - 100Extensive H-bond networking with both the pyrimidine N and the hydroxyl group.
Moderately Polar Dichloromethane (DCM)8.920 - 50Favorable dispersion forces interacting with the isopropyl and pyrimidine core.
Moderately Polar Ethyl Acetate (EtOAc)6.010 - 30Moderate H-bond acceptance; standard choice for liquid-liquid extraction.
Non-Polar Hexane / Heptane~1.9< 5Limited to weak dispersion interactions; acts as an excellent anti-solvent.

Experimental Methodology: Isothermal Shake-Flask Protocol

Relying solely on predictive models is insufficient for late-stage drug development. The "gold standard" for determining precise thermodynamic solubility is the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC).

This protocol is designed to be a self-validating system : it ensures that thermodynamic equilibrium is genuinely reached, phase separation is absolute, and chemical degradation does not skew the quantitative results.

Step-by-Step Protocol
  • Preparation of Solid Phase: Weigh approximately 50 mg of (2-Isopropylpyrimidin-5-yl)methanol into a 2 mL amber glass vial.

    • Causality: Amber glass prevents potential UV-induced degradation of the pyrimidine core during prolonged equilibration.

  • Solvent Addition: Add 0.5 mL of the target organic solvent (e.g., Methanol or DCM). Ensure a visible excess of solid remains.

    • Causality: A visible solid pellet confirms that the solution is fully saturated. Without excess solid, you are merely measuring concentration, not the absolute thermodynamic solubility limit.

  • Equilibration: Seal the vial and place it in an orbital thermoshaker set to 25.0 ± 0.1 °C at 500 RPM for 24 to 48 hours.

    • Causality: Pyrimidine derivatives can form supersaturated solutions or meta-stable polymorphs. A minimum 24-hour agitation ensures the system overcomes kinetic barriers and reaches the lowest energy thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes at 25°C.

    • Causality: Traditional syringe filtration can introduce severe quantitative errors due to compound adsorption onto the filter membrane. High-speed centrifugation cleanly separates the solid pellet from the saturated supernatant without altering the concentration.

  • Sampling and Dilution: Carefully extract 50 µL of the supernatant using a positive displacement pipette and dilute immediately into 950 µL of the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).

    • Causality: Immediate dilution prevents the precipitation of the solute if the ambient laboratory temperature fluctuates prior to injection.

  • HPLC-UV Quantification: Analyze the diluted sample at λ = 254 nm using a validated calibration curve to calculate the exact mg/mL solubility.

Workflow Start Phase 1: Solvent Selection (Protic, Aprotic, Non-polar) Prep Phase 2: Saturation Add excess solute to 1mL solvent Start->Prep Equil Phase 3: Equilibration Shake at 25°C for 24-48h Prep->Equil Sep Phase 4: Separation Centrifuge at 10,000g for 15min Equil->Sep Anal Phase 5: Quantification Dilute supernatant & run HPLC-UV Sep->Anal Data Phase 6: Data Output Calculate mg/mL solubility Anal->Data

Fig 2: Step-by-step experimental workflow for isothermal shake-flask solubility determination.

Applications in Synthesis and Formulation

Understanding this solubility profile is critical for synthetic execution. For instance, in the synthesis of complex ROS1 inhibitors, (2-Isopropylpyrimidin-5-yl)methanol is often reacted under Mitsunobu conditions or transition-metal cross-coupling protocols[2]. The high solubility in solvents like THF and DMF ensures homogeneous reaction kinetics and high yields. Conversely, its poor solubility in hexanes makes non-polar alkanes excellent anti-solvents for final product crystallization, allowing chemists to purge highly soluble impurities efficiently.

References

  • Title: WO2015144799A1 - Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives and 5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine derivatives as ROS1 inhibitors Source: Google Patents URL
  • Title: Visible-Light-Mediated Minisci C–H Alkylation of Heteroarenes with Unactivated Alkyl Halides Using O2 as an Oxidant Source: Semantic Scholar URL: [Link]

Sources

Foundational

A Technical Guide to Investigating the Biological Activity of (2-Isopropylpyrimidin-5-YL)methanol

Abstract This technical guide outlines a comprehensive, multi-stage research framework for the systematic evaluation of the biological activity of the novel chemical entity, (2-Isopropylpyrimidin-5-YL)methanol. As a pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, multi-stage research framework for the systematic evaluation of the biological activity of the novel chemical entity, (2-Isopropylpyrimidin-5-YL)methanol. As a pyrimidine derivative, this compound belongs to a class of heterocyclic molecules renowned for their diverse and potent pharmacological activities, including applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] Given the limited publicly available data on this specific molecule, this document serves as a foundational roadmap for researchers and drug development professionals. It provides a logical, stepwise progression from initial in vitro cytotoxicity screening to targeted enzyme and receptor binding assays, and preliminary in vivo safety assessments. The protocols and strategic rationale detailed herein are grounded in established scientific methodologies to ensure data integrity and reproducibility, providing a robust starting point for elucidating the therapeutic potential of (2-Isopropylpyrimidin-5-YL)methanol.

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[3][4] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its structure is inherently recognized by biological systems.[5] This biocompatibility, combined with its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, allows pyrimidine derivatives to interact with a wide array of biological targets.[1] Consequently, these compounds have demonstrated a vast spectrum of therapeutic applications, including:

  • Anticancer Agents: Many pyrimidine analogs function as antimetabolites or kinase inhibitors.[6]

  • Antimicrobial and Antiviral Drugs: Their ability to interfere with nucleic acid synthesis makes them effective against various pathogens.

  • Anti-inflammatory and Analgesic Compounds: Certain derivatives have shown potent inhibition of inflammatory pathways.[7]

  • Central Nervous System (CNS) Agents: The scaffold is present in drugs targeting neurological disorders.[1]

(2-Isopropylpyrimidin-5-YL)methanol, with its characteristic pyrimidine core, isopropyl substitution, and methanol group, presents a unique chemical architecture. While its specific biological activities are currently uncharacterized, its structural motifs suggest several plausible avenues for investigation. This guide provides the experimental framework to explore these possibilities systematically.

Phase 1: Foundational In Vitro Profiling

The initial phase of investigation is designed to establish a baseline understanding of the compound's interaction with living cells, specifically its general toxicity and potential for inducing cell death. This is a critical step to determine appropriate concentration ranges for subsequent, more specific assays.

Core Objective: Assessment of Cytotoxicity

The primary goal is to determine the half-maximal inhibitory concentration (IC50) of (2-Isopropylpyrimidin-5-YL)methanol across a panel of representative cell lines.[8] This provides essential data on the compound's potency and potential for selective activity against cancerous versus non-cancerous cells.

Recommended Cell Line Panel

A diverse panel is crucial for identifying potential tissue-specific effects.

Cell LineTypeRationale
MCF-7 Human Breast AdenocarcinomaRepresents a common epithelial-derived cancer.
HepG2 Human Hepatocellular CarcinomaImportant for early assessment of potential hepatotoxicity.
A549 Human Lung CarcinomaRepresents another major cancer type.
HEK293 Human Embryonic KidneyA non-cancerous cell line to assess general cytotoxicity and selectivity.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of (2-Isopropylpyrimidin-5-YL)methanol in DMSO. Perform serial dilutions in cell culture medium to achieve a final concentration range of 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualization: Cytotoxicity Workflow

The following diagram illustrates the logical flow of the initial cytotoxicity assessment.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Prep Prepare Compound Stock (10 mM in DMSO) Serial_Dilution Perform Serial Dilutions Compound_Prep->Serial_Dilution Cell_Culture Culture & Seed Cell Lines (96-well) Treatment Treat Cells (48-72h) Cell_Culture->Treatment Serial_Dilution->Treatment MTT_Assay Add MTT Reagent (4h) Treatment->MTT_Assay Solubilize Solubilize Formazan MTT_Assay->Solubilize Read_Plate Measure Absorbance (570 nm) Solubilize->Read_Plate Data_Analysis Calculate % Viability Read_Plate->Data_Analysis IC50_Calc Determine IC50 Values Data_Analysis->IC50_Calc

Caption: Workflow for determining the IC50 of (2-Isopropylpyrimidin-5-YL)methanol.

Phase 2: Mechanistic Elucidation - Targeted Assays

Based on the broad biological activities of pyrimidine derivatives, a targeted screening approach is logical.[10] This phase aims to identify potential molecular targets by focusing on common mechanisms of action for this class of compounds, such as enzyme inhibition and receptor binding.

Hypothesis: Kinase Inhibition Potential

The pyrimidine scaffold is a well-known "hinge-binding" motif present in numerous kinase inhibitors.[4] It mimics the adenine region of ATP, allowing it to compete for the enzyme's active site. Therefore, assessing the compound's effect on key kinases involved in cell proliferation and inflammation is a high-priority avenue.

This protocol describes a general ELISA-based method to quantify kinase activity.[6]

Methodology:

  • Plate Coating: Coat a 96-well plate with a substrate specific to the kinase of interest (e.g., a poly(Glu, Tyr) peptide for EGFR).

  • Compound Addition: Add varying concentrations of (2-Isopropylpyrimidin-5-YL)methanol (prepared as in 2.3) to the wells. Include a known inhibitor as a positive control (e.g., Erlotinib for EGFR).

  • Kinase Reaction: Add the kinase enzyme (e.g., human recombinant EGFR) and ATP to initiate the phosphorylation reaction. Incubate at 37°C for 30-60 minutes.

  • Detection: Wash the plate to remove non-bound reagents. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine).

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: Add a chromogenic HRP substrate (e.g., TMB). The color intensity is proportional to the kinase activity.

  • Data Acquisition: Stop the reaction and measure absorbance at the appropriate wavelength.

  • Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Hypothesis: Cyclooxygenase (COX) Enzyme Inhibition

Some pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes (COX-1 and COX-2), which are central to prostaglandin synthesis.[11]

This assay measures the peroxidase activity of COX enzymes.

Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and the COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme, the respective COX enzyme, and varying concentrations of (2-Isopropylpyrimidin-5-YL)methanol.

  • Reaction Initiation: Add arachidonic acid to initiate the COX reaction, followed by a colorimetric substrate (e.g., TMPD), which is oxidized by the peroxidase activity.

  • Data Acquisition: Measure the change in absorbance over time using a plate reader at 590 nm.

  • Analysis: Calculate the rate of reaction for each concentration and determine the IC50 for both COX-1 and COX-2 to assess potency and selectivity.[11]

Hypothesis: Receptor Binding Activity

The structural features of the compound may allow it to bind to specific cell surface or nuclear receptors. A competitive binding assay is the standard method to investigate this.[12]

This protocol provides a general framework that can be adapted for various G-protein coupled receptors (GPCRs) or other targets.[13]

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the target receptor.

  • Assay Setup: In a 96-well filter plate, combine the membrane preparation, a known radiolabeled ligand for the target receptor (e.g., [3H]-ligand), and increasing concentrations of the unlabeled test compound, (2-Isopropylpyrimidin-5-YL)methanol.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a microplate scintillation counter.

  • Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant).

Visualization: Mechanistic Screening Funnel

This diagram shows the decision-making process for Phase 2, starting from the results of Phase 1.

Mechanistic_Funnel cluster_phase2 Phase 2: Targeted Screening cluster_outcome Potential Outcomes Phase1_Result Phase 1 Result: Compound shows Cytotoxicity (IC50 < 50 µM) Kinase_Screen Kinase Inhibition Assays (e.g., EGFR, CDK4) Phase1_Result->Kinase_Screen Hypothesis-driven Selection COX_Screen COX-1/COX-2 Inhibition Assays Phase1_Result->COX_Screen Hypothesis-driven Selection Receptor_Screen Receptor Binding Assays (e.g., GPCR panel) Phase1_Result->Receptor_Screen Hypothesis-driven Selection Kinase_Hit Potent Kinase Inhibitor Kinase_Screen->Kinase_Hit No_Hit No activity in tested assays Kinase_Screen->No_Hit COX_Hit Selective COX-2 Inhibitor COX_Screen->COX_Hit COX_Screen->No_Hit Receptor_Hit Specific Receptor Ligand Receptor_Screen->Receptor_Hit Receptor_Screen->No_Hit

Caption: Decision funnel for Phase 2 mechanistic studies.

Phase 3: Preliminary In Vivo Safety Assessment

Should in vitro studies reveal potent and selective activity, a preliminary assessment of the compound's behavior in a living organism is the next logical step. These studies are essential for understanding its safety profile before more complex efficacy models are considered.[14]

Core Objective: Acute Toxicity and Maximum Tolerated Dose (MTD)

The goal is to determine the short-term toxicity of (2-Isopropylpyrimidin-5-YL)methanol and establish the highest dose that does not cause unacceptable side effects (MTD).[15]

Experimental Protocol: Acute Systemic Toxicity Study (Rodent Model)

This study should be conducted in compliance with appropriate animal welfare guidelines.

Methodology:

  • Animal Model: Use healthy, young adult mice or rats (e.g., C57BL/6 mice).

  • Dose Formulation: Formulate (2-Isopropylpyrimidin-5-YL)methanol in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dose Administration: Administer the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at escalating doses to different groups of animals.

  • Observation: Monitor the animals closely for 7-14 days.[15] Record clinical signs of toxicity, changes in body weight, and any instances of morbidity or mortality.

  • Necropsy: At the end of the study period, perform a gross necropsy on all animals to look for visible organ abnormalities.

  • Analysis: Determine the MTD and identify any potential target organs for toxicity.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous approach to systematically unravel the potential biological activities of (2-Isopropylpyrimidin-5-YL)methanol. By progressing from broad cytotoxicity profiling to targeted mechanistic assays and preliminary in vivo safety studies, researchers can efficiently generate a comprehensive data package. Positive results from any of these phases would warrant further investigation, including more extensive structure-activity relationship (SAR) studies, advanced in vivo efficacy models, and detailed ADME/Tox profiling, to fully characterize the therapeutic potential of this novel pyrimidine derivative.

References

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel), 17(1), 104. [Link][1][2]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. [Link][5]

  • ResearchGate. (n.d.). A Brief Study on Pharmacological Activity of Pyrimidine Derivatives. ResearchGate. [Link][7]

  • Pacific BioLabs. (n.d.). Toxicology Studies. Pacific BioLabs. [Link][15]

  • Mansour, A. M., et al. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • PubMed. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link][10]

  • ProBio CDMO. (n.d.). In Vivo Toxicology & Safety Pharmacology Studies. ProBio CDMO. [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link][3]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • El-Gamal, M. I., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry. [Link][6]

  • Hulme, E. C. (n.d.). Radioligand binding methods: practical guide and tips. Methods in Molecular Biology. [Link][13]

  • MDPI. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link][11]

Sources

Exploratory

(2-Isopropylpyrimidin-5-YL)methanol as a building block in medicinal chemistry

Title: (2-Isopropylpyrimidin-5-YL)methanol: A Strategic Building Block in Medicinal Chemistry and Targeted Kinase Inhibitor Design Executive Summary In the pursuit of next-generation targeted therapeutics, the selection...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: (2-Isopropylpyrimidin-5-YL)methanol: A Strategic Building Block in Medicinal Chemistry and Targeted Kinase Inhibitor Design

Executive Summary In the pursuit of next-generation targeted therapeutics, the selection of optimal chemical building blocks is the foundation of successful drug discovery. (2-Isopropylpyrimidin-5-yl)methanol (CAS: 954226-56-3) has emerged as a highly versatile and structurally privileged intermediate. By combining the metabolic stability of a pyrimidine core with the lipophilic bulk of an isopropyl group and the synthetic versatility of a primary alcohol, this molecule enables the rapid construction of complex pharmacophores. This technical guide explores the structural rationale, synthetic workflows, and application of this building block in overcoming kinase inhibitor resistance, specifically within ROS1-driven oncology models.

Structural Rationale & Physicochemical Profiling

The architectural design of a drug candidate dictates its pharmacokinetic (PK) and pharmacodynamic (PD) success. The incorporation of the (2-isopropylpyrimidin-5-yl)methyl moiety into a drug scaffold is rarely accidental; it is a calculated structural maneuver.

  • The Pyrimidine Core: Unlike simple phenyl rings, the pyrimidine heterocycle lowers the overall lipophilicity (LogP) of the molecule while providing two hydrogen-bond acceptors. This improves aqueous solubility and provides metabolic resistance against cytochrome P450-mediated oxidation.

  • The Isopropyl Substituent: Positioned at the C2-position, the isopropyl group offers a flexible, sterically demanding lipophilic shield. In kinase inhibitor design, this group frequently projects into deep hydrophobic sub-pockets, driving binding affinity through favorable entropic displacement of water.

  • The Hydroxymethyl Handle: The C5-primary alcohol is a highly reactive synthetic handle, allowing for seamless integration into larger scaffolds via etherification, oxidation, or halogenation without disturbing the pyrimidine ring's electronic integrity.

Table 1: Physicochemical Profile of (2-Isopropylpyrimidin-5-yl)methanol

PropertyValueCausality / Relevance in Drug Design
CAS Number 954226-56-3Unique identifier for sourcing and regulatory documentation [1].
Molecular Formula C8H12N2OLow molecular weight ensures high ligand efficiency (LE).
Molecular Weight 152.19 g/mol Leaves ample "budget" for the rest of the pharmacophore (Rule of 5).
Hydrogen Bond Donors 1 (Hydroxyl)Acts as a reactive nucleophile; usually consumed in the final drug.
Hydrogen Bond Acceptors 3 (Pyrimidine N's + O)Enhances target binding via kinase hinge region interactions.

Target Application: Overcoming ROS1 Kinase Resistance

ROS1 (c-ros oncogene 1) fusions are potent oncogenic drivers in non-small cell lung cancer (NSCLC) and glioblastoma. While first-generation inhibitors like crizotinib are effective initially, patients inevitably develop resistance, frequently driven by solvent-front mutations such as ROS1^G2032R [3].

To overcome this resistance, next-generation inhibitors require compact, highly optimized lipophilic moieties that can navigate the sterically restricted mutant binding pocket without losing affinity [4]. The (2-isopropylpyrimidin-5-yl) group serves exactly this function. As demonstrated in the development of substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives by Janssen Pharmaceutica, appending this specific pyrimidine moiety yields potent ROS1 inhibitors capable of bypassing first-wave resistance mechanisms [2].

ROS1_Pathway ROS1 ROS1 Fusion Kinase PI3K PI3K / AKT Pathway ROS1->PI3K MAPK RAS / MAPK Pathway ROS1->MAPK STAT3 STAT3 Pathway ROS1->STAT3 Inhibitor Inhibitor with (2-Isopropylpyrimidin-5-yl) moiety Inhibitor->ROS1 Competitive Binding Apoptosis Apoptosis Inhibitor->Apoptosis Induces TumorGrowth Tumor Growth & Survival PI3K->TumorGrowth MAPK->TumorGrowth STAT3->TumorGrowth

Caption: ROS1 signaling pathway and targeted inhibition by pyrimidine-derived compounds.

Synthetic Divergence & Versatility

The true value of (2-isopropylpyrimidin-5-yl)methanol lies in its synthetic plasticity. Depending on the target pharmacophore, the hydroxymethyl group can be manipulated through three primary pathways to yield distinct linkage types.

Synthetic_Workflow SM (2-Isopropylpyrimidin-5-yl)methanol Mitsunobu Mitsunobu Reaction (DBAD, PPh3) SM->Mitsunobu Oxidation Oxidation (MnO2 or Swern) SM->Oxidation Halogenation Halogenation (SOCl2 or PBr3) SM->Halogenation Ether Aryl/Alkyl Ethers (ROS1 Inhibitors) Mitsunobu->Ether Aldehyde Pyrimidine-5-carbaldehyde (Reductive Amination) Oxidation->Aldehyde Halide Alkyl Halide (SN2 Alkylation) Halogenation->Halide

Caption: Synthetic divergence of (2-Isopropylpyrimidin-5-yl)methanol into key intermediates.

Table 2: Comparison of Synthetic Derivatization Pathways

PathwayReagents / ConditionsIntermediate GeneratedPrimary Application in MedChem
Mitsunobu Etherification DBAD, PPh3 (polymer-bound), THFAryl/Alkyl Pyrimidinyl EthersDirect installation of the lipophilic tail onto complex heterocyclic cores (e.g., pyrazolo-pyrazines)[2].
Oxidation MnO2 or Swern Conditions2-Isopropylpyrimidine-5-carbaldehydeReductive amination to form stable, basic secondary/tertiary amine linkages.
Halogenation SOCl2 or PBr3, DCM5-(Halomethyl)-2-isopropylpyrimidineSN2 alkylation of sterically hindered amines or rigid sp3-rich scaffolds.

Validated Experimental Protocol: High-Efficiency Mitsunobu Etherification

The following methodology details the direct coupling of (2-isopropylpyrimidin-5-yl)methanol with a complex heterocyclic alcohol/phenol, a critical step in the synthesis of ROS1 inhibitors [2]. This protocol is designed as a self-validating system to maximize yield while minimizing purification bottlenecks.

Objective: Stereoretentive or stereoinvertive etherification via the Mitsunobu reaction.

Reagents:

  • (2-isopropylpyrimidin-5-yl)methanol (1.4 equiv)

  • Target Core Alcohol/Phenol (1.0 equiv)

  • Di-tert-butyl azodicarboxylate (DBAD) (1.4 equiv)

  • Polymer-supported Triphenylphosphine (PPh3 supp.) (1.4 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow & Causality:

  • Preparation: In an oven-dried flask under a nitrogen ( N2​ ) atmosphere, dissolve the target core alcohol (1.0 equiv) and (2-isopropylpyrimidin-5-yl)methanol (1.4 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Resin Addition: Add polymer-supported PPh3 (1.4 equiv) to the stirring solution.

    • Causality: Utilizing polymer-supported PPh3 instead of free PPh3 ensures that the triphenylphosphine oxide byproduct remains solid-bound. This eliminates the notoriously difficult chromatographic separation of the oxide from polar medicinal chemistry products, drastically reducing purification time.

  • Activation: Add DBAD (1.4 equiv) portion-wise at room temperature.

    • Causality: DBAD is chosen over traditional liquid DEAD or DIAD because it is a stable solid, allowing for precise stoichiometric weighing. Furthermore, its hydrazine byproduct is highly organic-soluble and easily cleaved under mild acidic conditions (yielding water-soluble hydrazine and gaseous isobutylene) if trace impurities persist.

  • Reaction: Stir the heterogeneous mixture at room temperature for 16 hours. Monitor reaction completion via LC-MS to validate the consumption of the limiting reagent.

  • Re-dosing (If necessary): If the starting material persists due to steric hindrance, add an additional 0.3 equiv of PPh3 supp. and DBAD, and stir for an additional 2 hours.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the polymer-supported PPh3 oxide. Wash the resin thoroughly with ethyl acetate to ensure total product recovery.

  • Purification: Dry the organic filtrate over MgSO4​ , filter, and evaporate in vacuo. Purify the crude mixture via preparative liquid chromatography (e.g., using a DCM/MeOH/ NH4​OH gradient) to yield the pure etherified product.

References

  • Appchem. (2-propylpyrimidin-5-yl)methanol | 1339828-73-7 | C8H12N2O. Chemical Properties and Sourcing Data. 1

  • Janssen Pharmaceutica NV (2015). WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AS ROS1 INHIBITORS. Google Patents. 2

  • PubMed (NIH). ROS1 Kinase Inhibitors for Molecular-Targeted Therapies.3

  • PubMed Central (PMC). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations.4

Sources

Foundational

The 2,5-Disubstituted Pyrimidine Scaffold: A Comprehensive Technical Guide to Synthesis, Orthogonal Reactivity, and Pharmacological Applications

Executive Summary The 2,5-disubstituted pyrimidine scaffold is a privileged pharmacophore in modern drug discovery. While the basic pyrimidine ring is a ubiquitous motif found in nucleic acids and essential coenzymes, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,5-disubstituted pyrimidine scaffold is a privileged pharmacophore in modern drug discovery. While the basic pyrimidine ring is a ubiquitous motif found in nucleic acids and essential coenzymes, the specific 2,5-disubstitution pattern provides a unique linear vector. This geometry is highly effective at probing deep, narrow binding pockets in target proteins, such as kinases and G-protein-coupled receptors (GPCRs) 1. This whitepaper explores the mechanistic causality behind the synthesis of these compounds, detailing both de novo ring construction and late-stage orthogonal functionalization, alongside a comprehensive review of their biological applications.

Mechanistic Foundations & Orthogonal Reactivity

The pyrimidine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms. This intrinsic electronic character dictates a highly specific reactivity profile:

  • C2 Position (Highly Activated): The C2 position is flanked by both nitrogen atoms, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). A leaving group (e.g., chlorine) at C2 can be readily displaced by nucleophiles such as amines or alkoxides under mild basic conditions.

  • C5 Position (Deactivated to SNAr): The C5 position is the least electron-deficient carbon on the pyrimidine ring and resists SNAr. However, when functionalized with a heavy halogen (e.g., bromine), it becomes an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling 2.

This orthogonal reactivity is the cornerstone of sequential functionalization strategies. It allows medicinal chemists to independently decorate the C2 and C5 positions without relying on complex, yield-reducing protecting group strategies.

State-of-the-Art Synthetic Methodologies

De Novo Ring Construction: One-Pot Condensation

Traditional methods for synthesizing pyrimidines often involve the Pinner reaction to generate amidines from nitriles, a process notorious for modest yields and the formation of highly hygroscopic intermediates. A modern, self-validating protocol overcomes this by employing a one-pot condensation of nitriles with thermally stable vinamidinium hexafluorophosphate salts 3.

Causality: By generating the amidine in situ and immediately subjecting it to cyclocondensation with the vinamidinium salt, the equilibrium is driven forward. This prevents the degradation of sensitive intermediates and allows for the highly atom-economical synthesis of 2,5-disubstituted pyrimidines bearing diverse functional groups.

Late-Stage Functionalization: Sequential SNAr and Cross-Coupling

For library generation in drug discovery, starting from a versatile building block like 5-bromo-2-chloropyrimidine is preferred. The following validated protocol details the sequential functionalization to yield 2-amino-5-arylpyrimidines.

SyntheticWorkflow SM 5-Bromo-2-chloropyrimidine (Starting Material) SNAr Step 1: SNAr at C2 (Nucleophile, Base) SM->SNAr Int 2-Substituted-5-bromopyrimidine (Intermediate) SNAr->Int Suzuki Step 2: Suzuki Coupling at C5 (Arylboronic Acid, Pd Catalyst) Int->Suzuki Prod 2,5-Disubstituted Pyrimidine (Final Product) Suzuki->Prod

Synthetic workflow demonstrating orthogonal functionalization of 5-bromo-2-chloropyrimidine.

Experimental Protocol: Synthesis of 2-Amino-5-Arylpyrimidines

This protocol utilizes the orthogonal reactivity of 5-bromo-2-chloropyrimidine to ensure regioselective functionalization 2.

Step 1: Nucleophilic Aromatic Substitution (SNAr) at C2 Rationale: The C2-Cl bond is highly activated. Performing SNAr first prevents the potential poisoning of the palladium catalyst that could occur if cross-coupling were attempted on the dichloro/dibromo species.

  • Reagents: Combine 5-bromo-2-chloropyrimidine (1.0 eq), the desired amine or benzyl alcohol (1.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq) in a 1:1 mixture of anhydrous CH₃CN and DMF.

  • Reaction: Stir the mixture at room temperature. The high nucleophilicity of the amine/alkoxide combined with the electron-deficient C2 position allows this reaction to proceed without heating, minimizing side reactions.

  • Workup: Monitor by TLC. Upon completion, dilute with water to dissolve inorganic salts and extract with ethyl acetate. Purify via silica gel chromatography to isolate the 2-substituted-5-bromopyrimidine intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling at C5 Rationale: With the C2 position functionalized, the C5-Br bond is now selectively targeted via palladium-catalyzed oxidative addition.

  • Reagents: In an inert atmosphere (N₂ or Ar), combine the intermediate from Step 1 (1.0 eq), an arylboronic acid (1.2 eq), PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (5 mol%), and a 0.5 M aqueous solution of Na₂CO₃ (2.0 eq) in a suitable solvent mixture (e.g., Toluene/Water or Dioxane/Water).

  • Reaction: Heat the mixture to 80 °C. The biphasic system ensures the dissolution of both the organic substrates and the inorganic base, facilitating the transmetalation step of the catalytic cycle.

  • Workup: Cool to room temperature, extract with an organic solvent, and purify by flash column chromatography to afford the final 2,5-disubstituted pyrimidine.

Pharmacological Landscape & Biological Activity

The 2,5-disubstituted pyrimidine framework is a cornerstone in the development of therapeutics across multiple disease areas.

Oncology: Tubulin Polymerization Inhibitors

Microtubules are critical structures for cell division. 2,5-disubstituted pyrimidines, particularly those bearing indole or benzimidazole moieties, have been identified as potent inhibitors of tubulin polymerization. They competitively bind to the colchicine-binding site on tubulin, arresting cancer cells in the G2/M phase and inducing apoptosis 4.

Neuropharmacology: 5-HT2C Receptor Agonists

Selective agonism of the 5-HT2C receptor is a validated mechanism for treating obesity and psychiatric disorders. 2,5-disubstituted pyrimidines featuring flexible phenylalkoxy groups at the C5 position and cyclic amines at the C2 position have demonstrated high agonistic efficacy and selectivity, exhibiting exceptional drug-like properties including high microsomal stability 5.

Cardiovascular: Endothelin Receptor Antagonists

Macitentan, a blockbuster drug for pulmonary arterial hypertension, is a prime example of a 2,5-disubstituted pyrimidine. It acts as a dual antagonist of the endothelin receptors (ET_A and ET_B), preventing the vasoconstrictive and proliferative effects of Endothelin-1 1.

EndothelinPathway ET1 Endothelin-1 (ET-1) (Agonist) Receptors ET_A / ET_B Receptors (GPCRs) ET1->Receptors Activates Signaling Intracellular Signaling (Ca2+ Release, MAPK) Receptors->Signaling Triggers Macitentan Macitentan (2,5-Disubstituted Pyrimidine) Macitentan->Receptors Blocks (Antagonist) Response Vasoconstriction & Cell Proliferation Signaling->Response Induces

Macitentan's mechanism of action as a dual endothelin receptor antagonist.

Quantitative Structure-Activity Relationship (QSAR) Summary
Compound Class / Specific DrugTarget / MechanismBiological Activity (IC₅₀ / EC₅₀)Clinical Application / Status
Indole-pyrimidine (Compound 4k) Tubulin Polymerization (Colchicine site)IC₅₀ = 0.79 µM (Tubulin)IC₅₀ = 16–62 nM (Antiproliferative)Preclinical (Oncology)
Benzimidazole-pyrazole pyrimidine Tubulin Assembly InhibitionIC₅₀ = 1.52 µM (Tubulin)IC₅₀ = 0.15 µM (A549 cells)Preclinical (Oncology)
2-Piperazinyl-5-(alkoxy)pyrimidine 5-HT2C Receptor Agonist61% Activation at 1 µMPreclinical (CNS / Obesity)
Macitentan ET_A / ET_B Receptor AntagonistHigh affinity dual antagonismFDA Approved (PAH)
2,4-Disubstituted Pyrimidine (10a) 5-HT2C Receptor AgonistEC₅₀ = 14 nMPreclinical Lead

Conclusion

The 2,5-disubstituted pyrimidine scaffold represents a perfect synergy between synthetic tractability and pharmacological privilege. The orthogonal reactivity of precursors like 5-bromo-2-chloropyrimidine allows for the rapid, self-validating assembly of diverse chemical libraries. As demonstrated by their efficacy as tubulin inhibitors, 5-HT2C agonists, and endothelin receptor antagonists, mastering the synthesis of these heterocycles remains a critical competency for modern drug development professionals.

References

  • Source: ACS Publications (acs.org)
  • Source: Benchchem (benchchem.com)
  • Source: MDPI (mdpi.com)
  • Source: ResearchGate (researchgate.net)
  • Source: Benchchem (benchchem.com)

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 2-Isopropylpyrimidine-5-carbaldehyde to (2-Isopropylpyrimidin-5-yl)methanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Overview & Chemical Context The hydroxymethyl pyrimidine motif is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Overview & Chemical Context

The hydroxymethyl pyrimidine motif is a privileged pharmacophore and a critical synthetic intermediate in the development of kinase inhibitors, CNS-active therapeutics, and advanced agrochemicals [2][1]. The transformation of 2-isopropylpyrimidine-5-carbaldehyde (CAS: 312263-48-2) to (2-isopropylpyrimidin-5-yl)methanol (CAS: 954226-56-3) requires a chemoselective approach.

Because the pyrimidine ring is highly electron-deficient, the use of aggressive reducing agents (e.g., Lithium Aluminum Hydride) can lead to unwanted side reactions, including partial reduction of the heterocyclic core or ring-opening. Therefore, Sodium Borohydride ( NaBH4​ ) in a protic solvent (methanol) is the industry standard for this transformation [3]. This system provides a mild, highly selective, and scalable method to isolate the primary alcohol with excellent purity.

Mechanistic Rationale & Pathway

The success of this protocol relies on the synergistic interaction between the protic solvent and the reducing agent. Methanol acts as more than a solvent; it actively participates in the transition state by hydrogen-bonding to the aldehyde's carbonyl oxygen. This interaction withdraws electron density, increasing the electrophilicity of the carbonyl carbon and facilitating rapid nucleophilic attack by the borohydride anion [1][2].

MechanisticFlow A 2-Isopropylpyrimidine- 5-carbaldehyde B Carbonyl Activation (MeOH H-Bonding) A->B Solvation C Hydride Attack (from NaBH4) B->C Electrophilic Enhancement D Tetraalkoxyborate Intermediate C->D Nucleophilic Addition E Protonation (Quench) D->E Acetone/NH4Cl F (2-Isopropylpyrimidin- 5-yl)methanol E->F Final Product

Fig 1. Mechanistic pathway of the chemoselective aldehyde reduction.

Quantitative Material Requirements

The following stoichiometry is optimized for a standard 10 mmol laboratory-scale synthesis.

Table 1: Reaction Stoichiometry and Materials

Reagent / MaterialMW ( g/mol )EquivalentsAmountOperational Role
2-Isopropylpyrimidine-5-carbaldehyde 150.181.01.50 gElectrophilic Substrate
Sodium Borohydride ( NaBH4​ ) 37.831.0378 mgHydride Source
Anhydrous Methanol (MeOH) 32.04-20 mLProtic Solvent / Activator
Acetone 58.08Excess2 mLSacrificial Quench
Sat. NH4​Cl (aq) --10 mLHydrolysis Buffer
Ethyl Acetate (EtOAc) 88.11-3 × 20 mLExtraction Solvent

Experimental Workflow & Protocol

ExperimentalWorkflow S1 1. Preparation Dissolve Aldehyde in MeOH Cool to 0 °C S2 2. Hydride Addition Add NaBH4 portionwise Maintain T < 5 °C S1->S2 S3 3. Propagation Stir at 0 °C for 1 h Warm to RT S2->S3 S4 4. Quenching Add Acetone or sat. NH4Cl Stir 15 min S3->S4 S5 5. Workup Evaporate MeOH Extract with EtOAc/H2O S4->S5 S6 6. Isolation Dry over Na2SO4 Concentrate in vacuo S5->S6

Fig 2. Step-by-step experimental workflow for the NaBH4 reduction protocol.

Step-by-Step Execution

Step 1: Solvation and Activation

  • Action: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropylpyrimidine-5-carbaldehyde (1.50 g, 10.0 mmol) in anhydrous methanol (20 mL). Cool the solution to 0 °C using an ice-water bath.

  • Scientific Causality: Cooling to 0 °C is critical to suppress the exothermic background reaction between NaBH4​ and methanol (which generates hydrogen gas and depletes the reducing agent), allowing the faster hydride transfer to the aldehyde to dominate [1][2].

Step 2: Hydride Addition

  • Action: Add sodium borohydride (378 mg, 10.0 mmol, 1.0 eq) portionwise over 10 minutes. Ensure the internal temperature remains strictly below 5 °C.

  • Scientific Causality: Portionwise addition prevents thermal runaway. While NaBH4​ is chemoselective, an uncontrolled temperature spike could lead to unwanted side reactions, including the degradation of the electron-deficient pyrimidine core [2][1].

Step 3: Reaction Propagation

  • Action: Stir the reaction mixture at 0 °C for 1 hour. Remove the ice bath and allow the mixture to warm to room temperature (18–25 °C), stirring for an additional 30 minutes.

  • Scientific Causality: The initial low temperature ensures the highly reactive aldehyde is reduced cleanly. Warming to room temperature drives the conversion of any sterically hindered intermediate complexes to completion [3].

Step 4: Quenching and Hydrolysis

  • Action: Re-cool the flask to 0 °C. Add acetone (2 mL) dropwise and stir for 15 minutes. Subsequently, add saturated aqueous ammonium chloride ( NH4​Cl , 10 mL).

  • Scientific Causality: Acetone acts as a "sacrificial" electrophile, rapidly reacting with residual NaBH4​ to form isopropanol. This safely consumes excess hydride without the vigorous evolution of hydrogen gas that occurs when aqueous acids are added directly. The NH4​Cl provides a mild proton source to hydrolyze the tetraalkoxyborate complex into the free alcohol without creating a highly acidic environment that could protonate the pyrimidine nitrogens.

Step 5: Workup and Isolation

  • Action: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Extract the aqueous residue with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

  • Scientific Causality: Removing methanol prior to extraction is essential; because methanol is miscible with both water and ethyl acetate, leaving it in the mixture would cause severe emulsion issues and poor phase partitioning.

Downstream Processing & Analytical Validation

The resulting product, (2-isopropylpyrimidin-5-yl)methanol , is typically isolated as a pale yellow to off-white solid or viscous oil.

  • TLC Validation: Run a TLC using 50% EtOAc in Hexanes. The starting material (aldehyde) will be highly UV-active with a higher Rf​ value. The product (alcohol) will appear as a lower Rf​ spot (due to increased polarity from the hydroxyl group).

  • 1 H NMR Expectations (CDCl 3​ ): Successful reduction is definitively confirmed by the disappearance of the characteristic aldehyde proton singlet at 10.0 ppm and the appearance of a new methylene ( CH2​OH ) singlet integrating to 2H at 4.7 ppm.

References

  • Ambeed Chemical Protocols Title: 10070-92-5 | Pyrimidine-5-carbaldehyde | Aldehydes Source: Ambeed.com URL:2

  • Taylor & Francis Title: New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim Source: Synthetic Communications URL:1

  • National Institutes of Health (NIH - PMC) Title: Design, Synthesis and Evaluation of Triazole-Pyrimidine Analogues as SecA Inhibitors Source: Bioorganic & Medicinal Chemistry URL:

Sources

Application

Application Note: Utilizing (2-Isopropylpyrimidin-5-yl)methanol in the Synthesis of Advanced Kinase Inhibitors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus Area: ROS1 and MAPK/RAF Kinase Inhibitor Scaffolds Introduction & Mechanistic Rationale The development of highly selectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus Area: ROS1 and MAPK/RAF Kinase Inhibitor Scaffolds

Introduction & Mechanistic Rationale

The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. The incorporation of functionalized pyrimidine rings into inhibitor scaffolds has proven highly effective in optimizing hinge-binding interactions within the kinase ATP-binding pocket. Specifically, (2-Isopropylpyrimidin-5-yl)methanol has emerged as a critical building block in the synthesis of next-generation ROS1 and RAF/MAPK kinase inhibitors[1].

The isopropyl group at the C2 position of the pyrimidine ring provides optimal lipophilic bulk to occupy the hydrophobic sub-pocket adjacent to the hinge region, enhancing selectivity. Meanwhile, the hydroxymethyl group at the C5 position serves as an ideal handle for Mitsunobu etherification or cross-coupling reactions, allowing seamless integration into complex multi-ring systems such as pyrazolo-pyrazine or pyrrolo-pyridine cores[1][2].

Chemical Properties & Reactivity Profile

Understanding the physicochemical properties of (2-Isopropylpyrimidin-5-yl)methanol is essential for reaction optimization. The pyrimidine nitrogen atoms are weakly basic but can coordinate with transition metals or Lewis acids, which necessitates careful selection of reagents during coupling steps.

PropertyValue / Description
Chemical Formula C8H12N2O
Molecular Weight 152.19 g/mol
Key Reactivity Primary alcohol undergoes facile Mitsunobu etherification, esterification, or halogenation.
Solubility Soluble in THF, DCM, Methanol, and DMF.
Role in Drug Design Acts as a lipophilic vector and hinge-binding modulator in ROS1/MAPK inhibitors.

Synthetic Workflow & Protocols

The most prominent application of (2-Isopropylpyrimidin-5-yl)methanol is its use in Mitsunobu coupling to attach the pyrimidine moiety to a core heterocyclic scaffold (e.g., a pyrazole or pyrrolo-pyridine derivative)[1]. The following protocol details a self-validating system for this transformation, ensuring high yield and minimal side reactions.

Protocol: Mitsunobu Etherification for ROS1 Inhibitor Scaffolds

Objective: To couple (2-isopropylpyrimidin-5-yl)methanol with a pyrazole-based intermediate to form a stable ether linkage.

Reagents & Materials:

  • (2-Isopropylpyrimidin-5-yl)methanol (1.4 equivalents)

  • Core Pyrazole Intermediate (1.0 equivalent)

  • Polymer-supported Triphenylphosphine (PPh3 supp., 1.4 equivalents)

  • Di-tert-butyl azodicarboxylate (DBAD, 1.4 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen (N2) atmosphere

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with N2. Dissolve the core pyrazole intermediate (e.g., 1.38 mmol) and (2-isopropylpyrimidin-5-yl)methanol (1.94 mmol) in 7 mL of anhydrous THF[1].

  • Phosphine Addition: Add the polymer-supported PPh3 (1.94 mmol) to the reaction mixture. Causality Note: Polymer-supported PPh3 is utilized to simplify the downstream purification process, as the resulting phosphine oxide byproduct remains resin-bound and can be removed via simple filtration.

  • Activation: Cool the mixture to 0°C. Add DBAD (1.94 mmol) dropwise over 10 minutes. Causality Note: DBAD is preferred over DEAD/DIAD due to the formation of gaseous and easily removable byproducts upon acidic workup, enhancing the purity of the crude product.

  • Reaction: Allow the mixture to warm to room temperature (r.t.) and stir for 16 hours under N2[1].

  • Monitoring & Completion: Monitor the reaction via LC-MS. If the starting material persists, add additional PPh3 supp. (0.3 eq) and DBAD (0.3 eq) and stir for an additional 2 hours.

  • Workup & Purification: Filter the reaction mixture through a Celite pad to remove the polymer-supported PPh3 oxide. Concentrate the filtrate under reduced pressure. Purify the crude material via silica gel flash chromatography (eluting with a gradient of 0-2% methanol in dichloromethane) to isolate the target kinase inhibitor intermediate[2].

Pathway Visualization

The following diagram illustrates the synthetic workflow and its downstream biological target integration.

G A (2-Isopropylpyrimidin-5-yl)methanol C Mitsunobu Coupling (DBAD, PPh3, THF) A->C B Core Heterocycle (e.g., Pyrazole) B->C D Etherified Scaffold C->D 16h, r.t. E ROS1 / MAPK Kinase Inhibition D->E Target Binding

Caption: Synthetic workflow of (2-Isopropylpyrimidin-5-yl)methanol coupling and downstream kinase targeting.

References

  • WO2015144799A1 - Substituted 4,5,6,7-Tetrahydro-Pyrazolo[1,5-a]Pyrazine Derivatives Source: Google Patents URL
  • AU2014274093B2 - Compounds for kinase modulation, and indications therefor Source: Google Patents URL

Sources

Method

Derivatization of the Hydroxyl Group of (2-Isopropylpyrimidin-5-YL)methanol: Application Notes and Protocols

Abstract This technical guide provides detailed methodologies for the chemical modification, or derivatization, of the primary hydroxyl group in (2-Isopropylpyrimidin-5-YL)methanol. The pyrimidine scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed methodologies for the chemical modification, or derivatization, of the primary hydroxyl group in (2-Isopropylpyrimidin-5-YL)methanol. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the ability to strategically modify its substituents is crucial for drug discovery programs, including the optimization of pharmacokinetic properties and structure-activity relationships (SAR).[1][2] This document outlines three robust protocols for common and highly useful transformations: esterification, etherification, and silylation. Each protocol is designed to be a self-validating system, complete with mechanistic rationale, step-by-step instructions, and guidance on the characterization of the resulting derivatives. This guide is intended for researchers, medicinal chemists, and process development scientists.

Introduction and Strategic Considerations

(2-Isopropylpyrimidin-5-YL)methanol is a key building block in the synthesis of a wide range of biologically active molecules. The pyrimidine core is found in numerous pharmaceuticals, including antiviral, antibacterial, and anticancer agents.[3][4] The primary alcohol at the 5-position of the pyrimidine ring serves as a versatile synthetic handle for introducing a variety of functional groups.

Derivatization of this hydroxyl group can be employed to:

  • Modulate Physicochemical Properties: Enhance or decrease lipophilicity and aqueous solubility.

  • Develop Prodrugs: Introduce ester linkages that can be cleaved in vivo to release the active parent molecule.

  • Probe Structure-Activity Relationships (SAR): Systematically explore the steric and electronic requirements of a target binding pocket.

  • Improve Metabolic Stability: Replace a metabolically labile primary alcohol with a more stable ether linkage.

  • Facilitate Purification or Analysis: Introduce a temporary protecting group or a tag for easier handling.[5]

The presence of the electron-deficient pyrimidine ring can influence the reactivity of the adjacent hydroxymethyl group. While it is a primary alcohol and generally reactive, the choice of reagents and conditions must be made carefully to avoid potential side reactions involving the pyrimidine nitrogen atoms.

Experimental Workflows and Logic

The derivatization process follows a logical workflow, from reaction setup to purification and final characterization. Understanding this flow is key to successful and reproducible synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization SM (2-Isopropylpyrimidin-5-YL)methanol Reagents Select Reagents (Acid Chloride, Alkyl Halide, Silyl Chloride) SM->Reagents Setup Assemble Glassware (Inert Atmosphere) Reagents->Setup Solvent Choose Anhydrous Solvent (DCM, THF, DMF) Solvent->Setup Addition Controlled Reagent Addition Setup->Addition Monitor Monitor Progress (TLC, LC-MS) Addition->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry Purify->MS Final Pure Derivative NMR->Final MS->Final

Figure 1. A generalized workflow for the derivatization of (2-Isopropylpyrimidin-5-YL)methanol.

Core Derivatization Protocols

The following protocols are provided on a 1.0 mmol scale. Adjustments may be necessary for different scales. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Esterification via Acyl Chloride

This protocol describes the formation of an ester using an acyl chloride. This is a rapid and generally high-yielding reaction for forming ester bonds.

Rationale: The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid byproduct, which could otherwise protonate the starting material or the product. Dichloromethane (DCM) is an excellent, non-reactive solvent for this transformation.

Materials:

  • (2-Isopropylpyrimidin-5-YL)methanol (1.0 mmol, 1.0 eq)

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 mmol, 1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.5 mmol, 1.5 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • 4-Dimethylaminopyridine (DMAP) (0.05 mmol, 0.05 eq, optional catalyst)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add (2-Isopropylpyrimidin-5-YL)methanol and anhydrous DCM.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add triethylamine (or DIPEA). If using, add the catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

Protocol 2: Etherification via Williamson Ether Synthesis

This protocol details the formation of an ether, a stable and common modification in medicinal chemistry.[6][7]

Rationale: This classic Sₙ2 reaction involves two steps.[8] First, a strong base deprotonates the alcohol to form a more nucleophilic alkoxide. Second, this alkoxide displaces a halide from a primary or methyl alkyl halide.[6] Sodium hydride (NaH) is a powerful, non-nucleophilic base ideal for this purpose. Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are suitable polar aprotic solvents.[9]

Materials:

  • (2-Isopropylpyrimidin-5-YL)methanol (1.0 mmol, 1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 1.2 eq)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.2 mmol, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF (10 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the NaH dispersion.

  • Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF or DMF (5 mL) to the washed NaH.

  • Cool the suspension to 0 °C.

  • In a separate flask, dissolve (2-Isopropylpyrimidin-5-YL)methanol in anhydrous THF or DMF (5 mL).

  • Slowly add the alcohol solution to the NaH suspension at 0 °C. Effervescence (H₂ gas) will be observed.

  • Stir the mixture at 0 °C for 30 minutes after gas evolution ceases to ensure complete formation of the alkoxide.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (NH₄Cl) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Silylation for Protection or Derivatization

This protocol describes the formation of a tert-butyldimethylsilyl (TBDMS) ether, a common protecting group that is stable under many reaction conditions but can be easily removed.[10]

Rationale: The reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) is catalyzed by a base, typically imidazole.[11] Imidazole acts as both a base and a nucleophilic catalyst, activating the silyl chloride.[10] DMF is the solvent of choice for this transformation.[11] The steric bulk of the TBDMS group makes it highly selective for primary alcohols.[10]

Materials:

  • (2-Isopropylpyrimidin-5-YL)methanol (1.0 mmol, 1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 mmol, 1.2 eq)

  • Imidazole (2.5 mmol, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry round-bottom flask, add (2-Isopropylpyrimidin-5-YL)methanol, imidazole, and anhydrous DMF.

  • Stir the mixture at room temperature until all solids dissolve.

  • Add TBDMSCl portion-wise to the solution.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (20 mL).

  • Extract the aqueous mixture with a 1:1 mixture of ethyl acetate and hexanes (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization of Derivatives

Successful derivatization must be confirmed through rigorous analytical techniques.

TechniquePurposeExpected Observations
¹H NMR Structural ConfirmationDisappearance of the alcohol -OH proton signal. Appearance of new signals corresponding to the added group (e.g., acetyl methyl singlet ~2.1 ppm for esterification; new -O-CH₂- signals for etherification). A downfield shift of the pyrimidine-CH₂ -O protons is expected.
¹³C NMR Structural ConfirmationShift in the resonance of the pyrimidine-C H₂-O carbon. Appearance of new carbon signals from the derivative group.
LC-MS Purity & Mass ConfirmationA single, sharp peak in the chromatogram. The observed mass in the mass spectrum should correspond to the calculated exact mass of the desired product.
FTIR Functional Group AnalysisDisappearance of the broad O-H stretch (~3300 cm⁻¹). Appearance of a strong C=O stretch (~1735 cm⁻¹) for esters.

NMR (Nuclear Magnetic Resonance); LC-MS (Liquid Chromatography-Mass Spectrometry); FTIR (Fourier-Transform Infrared Spectroscopy)

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reagents (e.g., wet solvent/reagents); Insufficiently strong base (for etherification); Steric hindrance.Ensure all reagents and solvents are anhydrous. Use a stronger base like NaH. For hindered substrates, consider alternative coupling agents (for esters) or using a more reactive alkylating agent (e.g., triflate for ethers).
Multiple Products Side reactions (e.g., reaction at pyrimidine nitrogens); Over-alkylation; Elimination (for Williamson synthesis with secondary halides).Use controlled addition of reagents at low temperatures. Ensure the use of a primary alkyl halide for etherification.[7]
Difficult Purification Co-elution of product and starting material; Residual DMF or base.Optimize chromatography solvent system. Ensure thorough aqueous washes during workup to remove polar impurities like DMF and TEA/imidazole salts.

References

  • SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Available from: [Link]

  • PMC. Recent medicinal approaches of novel pyrimidine analogs: A review. Available from: [Link]

  • SciSpace. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Available from: [Link]

  • SciSpace. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

Sources

Application

Analytical Characterization of (2-Isopropylpyrimidin-5-yl)methanol: A Comprehensive Guide

Introduction & Mechanistic Context (2-Isopropylpyrimidin-5-yl)methanol (CAS: 954226-56-3) is a highly versatile heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

(2-Isopropylpyrimidin-5-yl)methanol (CAS: 954226-56-3) is a highly versatile heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent ROS1 and kinase inhibitors[1][2]. For drug development professionals and analytical scientists, ensuring the structural fidelity and purity of this intermediate is a critical quality attribute.

Analyzing pyrimidine derivatives presents specific physicochemical challenges. The diazine ring possesses basic nitrogen atoms (pKa ~2-3) that interact strongly with residual silanols on silica-based chromatography columns, frequently leading to severe peak tailing[3]. Furthermore, the electron-withdrawing nature of the pyrimidine core significantly alters the electronic environment of its protons, requiring careful interpretation of spectroscopic data[4].

This application note provides a self-validating, step-by-step analytical workflow—encompassing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—designed specifically for the robust characterization of (2-Isopropylpyrimidin-5-yl)methanol.

Analytical Workflow Visualization

Workflow Sample Sample Preparation (2-Isopropylpyrimidin-5-yl)methanol HPLC RP-HPLC-UV (Purity & Retention) Sample->HPLC MS ESI-LC-MS ([M+H]+ = 153.1) Sample->MS NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR Data Data Synthesis & System Validation HPLC->Data MS->Data NMR->Data

Figure 1: Analytical characterization workflow for (2-Isopropylpyrimidin-5-yl)methanol.

Experimental Protocols & Causality

Protocol A: Reversed-Phase HPLC for Purity Assessment

Causality & Rationale: To counteract the basicity of the pyrimidine nitrogens and prevent secondary electrostatic interactions with the stationary phase, the mobile phase must be strictly maintained at an acidic pH[3]. The inclusion of 0.1% Formic Acid (pH ~2.7) fully protonates residual silanols on the C18 column and standardizes the ionization state of the analyte, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of (2-Isopropylpyrimidin-5-yl)methanol in 1.0 mL of HPLC-grade Methanol/Water (50:50, v/v). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a high-purity, end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size) to minimize silanol activity.

  • Mobile Phase Setup:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v)

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v)

  • Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 30°C; UV detection at 254 nm (optimal for the conjugated pyrimidine system).

  • Gradient Execution: Execute the gradient program detailed in Table 1.

Table 1: HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
2.09551.0
10.010901.0
12.010901.0
12.19551.0
15.09551.0

Self-Validation Criteria: The protocol is self-validating if the tailing factor ( Tf​ ) of the main peak is ≤1.2 and the theoretical plate count ( N ) is ≥5000 . If Tf​>1.2 , it indicates buffer depletion or column degradation, and the run must be rejected.

Protocol B: LC-ESI-MS for Molecular Weight Confirmation

Causality & Rationale: Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. The pyrimidine nitrogens act as excellent proton acceptors, easily forming the [M+H]+ pseudo-molecular ion[1].

Step-by-Step Methodology:

  • Sample Dilution: Dilute the HPLC sample preparation 1:10 with Mobile Phase A to prevent detector saturation.

  • Source Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 600 L/hr.

  • Acquisition: Scan range from m/z 50 to 500.

Self-Validation Criteria: The system validates the identity of the compound if the base peak is observed at m/z 153.1 ± 0.1 ( [M+H]+ ). Furthermore, the presence of the characteristic sodium adduct [M+Na]+ at m/z 175.1 must be detectable. The isotopic M+1 peak must integrate to approximately 9.2% of the parent ion, matching the theoretical natural abundance of 13C for C8​H12​N2​O .

Protocol C: NMR Spectroscopy for Structural Elucidation

Causality & Rationale: While CDCl3​ is a standard NMR solvent, DMSO−d6​ is explicitly chosen for this molecule. DMSO−d6​ slows the chemical exchange rate of the hydroxymethyl ( −CH2​OH ) proton. This allows the hydroxyl proton to couple with the adjacent methylene group, appearing as a distinct triplet rather than a broad, featureless singlet, thereby confirming the intact alcohol functionality[4]. The electron-deficient pyrimidine ring will strongly deshield the C4 and C6 protons[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of high-purity DMSO−d6​ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition Parameters ( 1H NMR): 400 MHz spectrometer, 16 scans, relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the methyl protons.

  • Acquisition Parameters ( 13C NMR): 100 MHz spectrometer, 512 scans, complete proton decoupling.

Table 2: Expected 1H NMR Chemical Shifts ( DMSO−d6​ , 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
~1.25Doublet (d)6H6.9Isopropyl −CH3​
~3.05Septet (sep)1H6.9Isopropyl −CH−
~4.45Doublet (d)2H5.5Hydroxymethyl −CH2​−
~5.30Triplet (t)1H5.5Hydroxyl −OH
~8.65Singlet (s)2HN/APyrimidine H−4,H−6

Self-Validation Criteria: The structural assignment is self-validating if the integration ratio of the isopropyl methyl protons (doublet, ~1.25 ppm) to the pyrimidine aromatic protons (singlet, ~8.65 ppm) is exactly 3:1 (6H to 2H). Because the molecule is symmetrical, the C4 and C6 protons must appear as a single, unified 2H singlet. Any deviation from this integration ratio or splitting pattern indicates either the presence of co-eluting impurities or incomplete relaxation during acquisition.

References

  • 954226-56-3 | (2-Isopropylpyrimidin-5-yl)methanol - AiFChem AiFChem
  • EP3129376A1 - Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives and 5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine derivatives as ros1 inhibitors Google P
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • The separations using pure water as a mobile phase in liquid chromatography using polar-embedded stationary phases ResearchG

Sources

Method

Application Note: HPLC-UV Method Development and Validation for Purity Analysis of (2-Isopropylpyrimidin-5-yl)methanol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: (2-Isopropylpyrimidin-5-yl)methanol (CAS: 954226-56-3) Executive Summary & Chemical Context (2-Isopropylpyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: (2-Isopropylpyrimidin-5-yl)methanol (CAS: 954226-56-3)

Executive Summary & Chemical Context

(2-Isopropylpyrimidin-5-yl)methanol is a critical intermediate and molecular building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel kinase inhibitors. Ensuring the chemical purity of this intermediate is paramount; trace impurities or degradation products can propagate through synthetic pathways, ultimately compromising the efficacy and safety of the final API.

This application note details the rationale, development, and validation of a robust, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for its purity analysis.

Method Development Rationale (The "Why")

As a Senior Application Scientist, developing an analytical method requires looking beyond generic gradients and understanding the physicochemical properties of the analyte to ensure a self-validating, reproducible system.

  • Stationary Phase Selection: The molecule features a pyrimidine core substituted with a lipophilic isopropyl group and a polar hydroxymethyl moiety. A high-density, end-capped C18 column (150 mm × 4.6 mm, 5 µm) was selected. The end-capping is crucial here to shield residual silanols on the silica support, preventing secondary ion-exchange interactions with the basic pyrimidine nitrogens.

  • Mobile Phase & pH Control (Causality): The pKa​ of the pyrimidine nitrogens is approximately 1.3 to 2.5. If analyzed under standard acidic conditions (e.g., 0.1% TFA, pH ~2.0), the molecule exists in a state of partial protonation, leading to split peaks, poor retention, and severe tailing. By selecting 10 mM Ammonium Acetate adjusted to pH 6.0 as Mobile Phase A, we force the analyte into a neutral, unprotonated state. This maximizes hydrophobic retention on the C18 phase and yields sharp, symmetrical peaks. Acetonitrile was chosen as Mobile Phase B for its low viscosity and excellent elution strength.

  • Wavelength Selection: Pyrimidine derivatives exhibit strong π→π∗ electronic transitions. Based on the bathochromic (red) shift typical of alkyl-substituted pyrimidines, the maximum UV absorbance ( λmax​ ) is optimally captured at 254 nm .

MethodDev A Target Profiling (pKa ~2.0, UV max 254nm) B Stationary Phase (End-capped C18, 5 µm) A->B C Mobile Phase Optimization (pH 6.0 to Neutralize Analyte) B->C D Detector Settings (UV 254 nm) C->D E Method Validation (ICH Q2(R1) Guidelines) D->E

Fig 1. Stepwise workflow for HPLC-UV method development and validation.

Experimental Protocols (The "How")

Chromatographic Conditions

To ensure reproducibility across different laboratory environments, the following standardized parameters must be strictly adhered to.

Table 1: HPLC Instrument Parameters

ParameterSpecification
Column C18, 150 mm × 4.6 mm, 5 µm (End-capped)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C
Injection Volume 10 µL
Detection Wavelength UV at 254 nm
Diluent Methanol : Water (50:50, v/v)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold (Equilibration)
2.09010Isocratic hold
12.03070Linear gradient (Impurity elution)
15.01090Column wash
15.19010Return to initial conditions
20.09010Re-equilibration
Step-by-Step Sample Preparation

A highly reproducible sample preparation workflow is critical to prevent analyte degradation and ensure accurate quantitation.

Protocol:

  • Weighing: Accurately weigh 10.0 mg of the (2-Isopropylpyrimidin-5-yl)methanol sample into a clean 10 mL volumetric flask.

  • Initial Dissolution: Add 5 mL of the Diluent (Methanol:Water, 50:50 v/v). Vortex vigorously for 1 minute.

  • Sonication: Sonicate the flask for 5 minutes at room temperature to ensure complete dissolution of the crystalline solid.

  • Volume Adjustment: Allow the solution to return to room temperature, then make up to the mark with Diluent and mix thoroughly (Final Concentration: 1.0 mg/mL).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of filtrate to prevent membrane-binding artifacts.

  • Storage: Transfer the filtered solution to an amber HPLC vial to prevent potential photodegradation prior to injection.

SamplePrep A Weigh 10.0 mg Target Compound B Dissolve in 5 mL Diluent (MeOH:H2O) A->B C Vortex & Sonicate (5 mins) B->C D Make to 10 mL & Filter (0.22 µm PTFE) C->D E Transfer to Amber HPLC Vial D->E

Fig 2. Standardized sample preparation protocol for quantitative HPLC analysis.

Method Validation Framework & System Suitability

To guarantee trustworthiness, the method must operate as a self-validating system. The protocol was designed and validated in strict accordance with the .

System Suitability Testing (SST)

Before initiating any sequence, an SST must be performed using a standard solution (1.0 mg/mL) to verify instrument performance. The sequence must be aborted if these parameters are not met:

  • Tailing Factor ( Tf​ ): ≤1.5 (Ensures pH control is actively suppressing silanol interactions).

  • Theoretical Plates ( N ): ≥5000 (Confirms column efficiency).

  • Injection Precision: Relative Standard Deviation (RSD) ≤1.0% for 5 replicate injections.

Validation Parameters

The following table summarizes the quantitative validation data required to prove the method is fit for its intended purpose.

Table 3: ICH Q2(R1) Validation Parameters & Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, standard, and spiked impurity samples.No interference at the retention time of the main peak. Resolution ( Rs​ ) > 2.0.
Linearity 5 concentration levels ranging from 25% to 150% of nominal concentration.Correlation coefficient ( R2 ) ≥0.999 .
Accuracy (Recovery) Spike API at 80%, 100%, and 120% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate preparations of the sample at 100% concentration.% RSD of peak areas ≤2.0% .
Limit of Detection (LOD) Signal-to-noise (S/N) ratio evaluation of dilute samples.S/N ratio ≥3:1 .
Limit of Quantitation (LOQ) Signal-to-noise (S/N) ratio evaluation of dilute samples.S/N ratio ≥10:1 .

Conclusion

By applying a first-principles approach to the physicochemical properties of (2-Isopropylpyrimidin-5-yl)methanol, this HPLC-UV method overcomes the traditional challenges of pyrimidine analysis. The strategic use of a pH 6.0 ammonium acetate buffer neutralizes the basic nitrogens, resulting in superior peak symmetry and retention on a C18 stationary phase. The method is fully compliant with ICH Q2(R1) guidelines, providing a highly reliable, self-validating framework for routine purity testing and quality control.

References

  • Title: The mRNACalc web server accounts for the hypochromicity of modified nucleosides and enables the accurate quantification of nucleoside-modified mRNAs. Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Introduction: The Challenge of Synthesizing (2-Isopropylpyrimidin-5-YL)methanol

An In-Depth Technical Guide to Improving the Yield of (2-Isopropylpyrimidin-5-YL)methanol Synthesis (2-Isopropylpyrimidin-5-YL)methanol is a key building block in medicinal chemistry, notably in the synthesis of kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Improving the Yield of (2-Isopropylpyrimidin-5-YL)methanol Synthesis

(2-Isopropylpyrimidin-5-YL)methanol is a key building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other pharmacologically active molecules. Its structure, featuring a substituted pyrimidine core, presents unique synthetic challenges. Achieving high yield and purity requires a nuanced understanding of the reaction mechanisms and careful control over experimental parameters. This guide, designed for researchers and drug development professionals, provides a comprehensive technical resource for troubleshooting and optimizing the synthesis of this important intermediate. As Senior Application Scientists, we present not just protocols, but the underlying chemical principles and field-tested insights to empower your experimental success.

Section 1: Overview of the Primary Synthetic Strategy

The most reliable and scalable approach to (2-Isopropylpyrimidin-5-YL)methanol involves a two-step sequence: first, the construction of a suitable pyrimidine-5-carboxylate ester, followed by its selective reduction to the desired primary alcohol. This strategy allows for late-stage introduction of the hydroxymethyl group, avoiding potential complications with protecting group chemistry.

The key intermediate, an ethyl or methyl 2-isopropylpyrimidine-5-carboxylate, can be efficiently synthesized via the condensation of an amidinium salt with an enolate equivalent. The subsequent reduction is the most critical and often problematic step, where side reactions can significantly lower the yield.

Synthetic_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Selective Reduction Isobutyramidine Isobutyramidine Hydrochloride Ester Ethyl 2-isopropylpyrimidine- 5-carboxylate Isobutyramidine->Ester Condensation [36] Enolate Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol Enolate->Ester Alcohol (2-Isopropylpyrimidin-5-YL)methanol Ester->Alcohol LiAlH4, THF -70 °C to 0 °C [23] Troubleshooting_Workflow cluster_solutions start Low Yield in Reduction Step q1 Is Starting Material (Ester) Fully Consumed? (Check TLC) start->q1 sol1 Issue: Incomplete Reaction 1. Use fresh/titrated LiAlH4. 2. Ensure anhydrous solvent (THF). 3. Increase reaction time/temp after addition. q1->sol1 No q2 Is a Major Byproduct Observed? q1->q2 Yes sol2 Issue: Ring Reduction Byproduct 1. Maintain temp at -70°C during addition. 2. Allow slow warming to 0°C. 3. Consider reverse addition. sol3 Issue: Work-up Loss 1. Perform careful Fieser work-up. 2. Ensure complete extraction from aqueous layer. q2->sol2 Yes q2->sol3 No

Optimization

Purification challenges of (2-Isopropylpyrimidin-5-YL)methanol from reaction byproducts.

Welcome to the dedicated technical support resource for the purification of (2-Isopropylpyrimidin-5-YL)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for the purification of (2-Isopropylpyrimidin-5-YL)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this key pyrimidine intermediate. Here, we address common purification challenges with in-depth, evidence-based troubleshooting guides and frequently asked questions, moving beyond generic advice to provide solutions grounded in chemical principles.

Section 1: Understanding the Challenge: A Profile of (2-Isopropylpyrimidin-5-YL)methanol and Its Likely Byproducts

The purification of (2-Isopropylpyrimidin-5-YL)methanol is often complicated by the presence of structurally similar byproducts and unreacted starting materials. A common and efficient synthetic route involves the condensation of isobutyramidine with a suitable three-carbon electrophile, such as 2-(ethoxymethylene)-3-hydroxypropanal or a protected equivalent.

Based on this synthetic pathway, a typical crude reaction mixture may contain the following species, each presenting a unique purification hurdle:

  • Target Molecule: (2-Isopropylpyrimidin-5-YL)methanol

  • Unreacted Starting Materials: Isobutyramidine (or its salt), 3-alkoxy-2-(alkoxymethyl)acrylaldehyde precursors.

  • Key Byproducts:

    • (2-Isopropylpyrimidin-5-YL)methanal (Aldehyde Over-oxidation): Formed if the alcohol is susceptible to oxidation during the reaction or workup.

    • 5-((alkoxy)methyl)-2-isopropylpyrimidine (Incomplete Deprotection): Arises if a protected alcohol is used and deprotection is not complete.

    • Isomeric Byproducts: Depending on the specificity of the cyclization, minor isomers may form.

    • Polymeric Material: High concentrations or temperatures can sometimes lead to polymerization of aldehyde precursors.

The primary challenge stems from the similar polarity profiles of the target methanol and its aldehyde and protected ether byproducts. The basicity of the pyrimidine ring can also lead to interactions with acidic purification media, such as silica gel, causing peak tailing in chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify (2-Isopropylpyrimidin-5-YL)methanol?

A1: For most common impurity profiles, flash column chromatography on silica gel is the recommended starting point.[1] It offers a good balance of speed and resolving power for separating the target molecule from less polar byproducts like the corresponding aldehyde or protected ethers, and more polar impurities like unreacted amidine salts.[2]

Q2: My compound appears to be streaking or tailing significantly during silica gel chromatography. What causes this and how can I fix it?

A2: This is a classic issue when purifying basic compounds like pyrimidines on standard silica gel.[2] The acidic silanol groups on the silica surface can interact strongly with the basic nitrogen atoms of your pyrimidine ring, leading to poor peak shape.

  • Causality: The interaction is an acid-base attraction, which slows the elution of your compound in an uneven manner, causing the tailing effect.

  • Solution: To mitigate this, you can "deactivate" the silica gel by adding a small amount of a volatile base to your mobile phase. A common choice is 0.5-2% triethylamine (Et3N) in your hexane/ethyl acetate or dichloromethane/methanol eluent system. The triethylamine will compete with your product for binding to the acidic sites on the silica, resulting in a more symmetrical peak.[2]

Q3: I've attempted recrystallization, but my compound "oils out" instead of forming crystals. What's happening?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is too supersaturated at a temperature above the compound's melting point, or when significant impurities are present, which can depress the melting point of the mixture.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil completely.

    • Add a small amount of the "good" solvent to reduce the saturation.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If the problem persists, consider that the purity of the material is too low for crystallization. A preliminary pass through a silica gel plug may be necessary to remove the bulk of the impurities before attempting recrystallization again.

Q4: How do I choose the right solvent system for column chromatography?

A4: The selection of an appropriate solvent system is critical and should always be guided by Thin-Layer Chromatography (TLC).[2]

  • Goal: You are looking for a solvent system in which your target compound, (2-Isopropylpyrimidin-5-YL)methanol, has a Retention Factor (Rf) of approximately 0.2-0.4.[2] This Rf range typically provides the best separation on a column.

  • Starting Point: A good starting point for moderately polar compounds like this is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Procedure:

    • Spot your crude reaction mixture on a TLC plate.

    • Develop the plate in a chamber with a test solvent system (e.g., 70:30 Hexanes:Ethyl Acetate).

    • Visualize the spots under a UV lamp.

    • If the desired spot is too low (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If it's too high (high Rf), decrease the polarity.

    • Once you find a system that gives an Rf of ~0.3 and shows good separation from major impurities, you can use this for your column.

Section 3: Troubleshooting Guides

Guide 1: Flash Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Target and Aldehyde Byproduct The polarity of the mobile phase is too high, causing the compounds to elute too quickly and close together.Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). A shallower gradient during elution can also improve resolution.
Target Compound Degrading on the Column The acidic nature of silica gel is causing decomposition of the acid-sensitive pyrimidine derivative.1. Deactivate the silica: Flush the packed column with the mobile phase containing 1-2% triethylamine before loading the sample.[2] 2. Use an alternative stationary phase: Consider using neutral alumina, which is less acidic than silica gel.
Co-elution with an Unknown Impurity The impurity has a very similar polarity to the target molecule in the chosen solvent system.1. Try a different solvent system: Switch one of the eluent components to change the selectivity. For example, replace ethyl acetate with dichloromethane or a small percentage of methanol. 2. Consider Reverse-Phase Chromatography: If the impurity is less polar than your target, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol mobile phase could be effective.[2]
Guide 2: Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
No Crystal Formation Upon Cooling The solution is not sufficiently supersaturated, or nucleation is inhibited.1. Induce crystallization: Scratch the inside of the flask at the solvent line with a glass rod. Add a seed crystal of the pure compound if available. 2. Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
Low Recovery of Purified Material The target compound has significant solubility in the cold solvent. The chosen solvent is not optimal.1. Cool further: Ensure the solution is cooled in an ice bath for at least 30 minutes to maximize precipitation.[2] 2. Re-evaluate the solvent system: The ideal solvent should have high solubility for your compound when hot and very low solubility when cold. You may need to screen other solvents or use a two-solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation).[2]
Colored Impurities in Crystals Colored byproducts are co-crystallizing with the target molecule.Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.

Section 4: Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a standard procedure for the purification of gram-scale quantities of (2-Isopropylpyrimidin-5-YL)methanol.

1. Preparation:

  • Solvent System Selection: As determined by TLC, prepare the mobile phase (e.g., 70:30 Hexanes:Ethyl Acetate with 1% Triethylamine).
  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexanes). Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Ensure there are no cracks or air bubbles.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or methanol). Add a small amount of silica gel (approximately 1-2 times the weight of your crude material) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
  • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the silica bed.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column without disturbing the top surface.
  • Apply positive pressure to begin elution at a steady flow rate.
  • Collect fractions in test tubes.
  • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

4. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified (2-Isopropylpyrimidin-5-YL)methanol.
Protocol 2: Two-Solvent Recrystallization

This protocol is effective when the crude material is of reasonable purity (>85%) and a suitable solvent pair can be identified.

1. Solvent Selection:

  • Identify a "good" solvent that readily dissolves your compound when hot (e.g., methanol, ethanol, or ethyl acetate).
  • Identify a "poor" solvent in which your compound is insoluble or sparingly soluble, but is miscible with the "good" solvent (e.g., water, hexanes, or diethyl ether).

2. Dissolution:

  • In an Erlenmeyer flask, dissolve the crude (2-Isopropylpyrimidin-5-YL)methanol in the minimum amount of the hot "good" solvent.

3. Induction of Crystallization:

  • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

4. Crystal Formation:

  • Cover the flask and allow it to cool slowly to room temperature, undisturbed.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold solvent mixture.
  • Dry the purified crystals under vacuum.

Section 5: Visual Workflows and Logic

Purification Strategy Decision Tree

This diagram outlines the logical steps for selecting an appropriate purification strategy.

Purification_Strategy start Crude Reaction Mixture tlc Analyze by TLC start->tlc is_solid Is the crude material a solid? tlc->is_solid high_purity Is purity >85% and are impurities distinct by TLC? is_solid->high_purity Yes column_chrom Perform Flash Column Chromatography is_solid->column_chrom No / Oily high_purity->column_chrom No recrystallize Attempt Recrystallization high_purity->recrystallize Yes final_product Pure (2-Isopropylpyrimidin-5-YL)methanol column_chrom->final_product prep_hplc Consider Preparative HPLC column_chrom->prep_hplc If separation is poor oiling_out Does it 'oil out'? recrystallize->oiling_out oiling_out->column_chrom Yes oiling_out->final_product No

Caption: Decision tree for selecting a purification method.

Flash Chromatography Workflow

This diagram illustrates the key steps in the flash chromatography protocol.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_run Elution & Collection cluster_iso Isolation prep_eluent 1. Prepare Eluent (via TLC) pack_column 2. Pack Column with Silica Slurry prep_eluent->pack_column dry_load 3. Dry Load Sample onto Silica pack_column->dry_load elute 4. Elute with Mobile Phase dry_load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Step-by-step workflow for flash chromatography.

References

  • Sonawane, R. P. (2013). Green Synthesis of Pyrimidine Derivative. Semantic Scholar. [Link]

Sources

Troubleshooting

Overcoming poor solubility of (2-Isopropylpyrimidin-5-YL)methanol in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically overcome the formulation and solubility hurdles associated with (2-Isopropylpyrimidin-5-YL...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically overcome the formulation and solubility hurdles associated with (2-Isopropylpyrimidin-5-YL)methanol (CAS: 954226-56-3).

Root Cause Analysis: The Solvation Barrier

Before applying a fix, we must understand the molecular causality of the problem. (2-Isopropylpyrimidin-5-YL)methanol exhibits notoriously poor aqueous solubility due to a thermodynamic conflict. The molecule features a highly lipophilic isopropyl group attached to a rigid, planar pyrimidine ring. While the hydroxymethyl (-CH₂OH) group provides a localized hydrogen-bond donor/acceptor site, its hydration potential is overwhelmingly eclipsed by the hydrophobic surface area of the rest of the molecule.

When introduced to an aqueous medium, the isopropyl group forces the surrounding water molecules into a highly ordered, entropically unfavorable "cage." To minimize this free energy penalty, the planar pyrimidine molecules rapidly self-aggregate via π-π stacking and precipitate out of solution, forming a highly stable crystal lattice.

Strategic Decision Matrix

Evaluate your downstream application using the workflow below to select the thermodynamically appropriate solubilization strategy.

Workflow A Assess Assay Requirements for (2-Isopropylpyrimidin-5-YL)methanol B In Vitro Biochemical Assay (Tolerates organic solvents) A->B C Cell-Based / In Vivo Assay (High biocompatibility needed) A->C D Co-Solvent System (DMSO / PEG-400 gradient) B->D E Cyclodextrin Complexation (HP-β-CD encapsulation) C->E F Precipitation upon dilution? D->F H Proceed to Data Collection E->H Stable Complex G Amorphous Solid Dispersion (PVP/HPMC Polymeric Matrix) F->G Yes (Turbid) F->H No (Stable) G->H Enhanced Dissolution

Workflow for selecting a solubility enhancement strategy for pyrimidine derivatives.

Troubleshooting & FAQs

Q1: I prepared a 10 mM stock in DMSO, but the compound instantly crashes out when diluted to 100 µM in my aqueous assay buffer. How do I prevent this? A: You are experiencing a classic solvent-shift precipitation. While DMSO perfectly solvates the compound, diluting it into an aqueous buffer exponentially increases the thermodynamic activity of water. The compound's solubility drops non-linearly, leading to rapid nucleation. Scientist's Insight: Do not spike DMSO stocks directly into 100% aqueous buffers. Instead, use a co-solvent gradient. Pre-dilute your DMSO stock with a transitional solvent like PEG-400 or Propylene Glycol before the final dilution. Cosolvents reduce the polarity gap and prevent the sudden hydrophobic collapse of the pyrimidine ring[1].

Q2: My cell-based assay cannot tolerate high concentrations of co-solvents due to cytotoxicity. What is the most biologically compatible solubilization method? A: Inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard here. Scientist's Insight: The hydrophobic cavity of HP-β-CD is dimensionally perfectly suited to encapsulate the lipophilic isopropyl-pyrimidine moiety, shielding it from the aqueous network. The hydrophilic exterior of the cyclodextrin maintains overall aqueous solubility. This technique enhances the apparent solubility without the cell-lysing effects of organic solvents[2].

Q3: Can I just lower the pH of my buffer to dissolve it? A: Technically, yes, but practically, no. Pyrimidines are weak bases with a pKa typically around 2.0–3.0. Lowering the pH below 3.0 will protonate the pyrimidine nitrogens, drastically increasing solubility via ionization. However, a pH of <3.0 will denature most proteins and invalidate physiological assays (pH 7.4). pH adjustment is only recommended for analytical standard preparation, not biological evaluation.

Q4: We are developing an oral formulation. Cyclodextrins aren't providing enough drug loading. What's next? A: Transition to an Amorphous Solid Dispersion (ASD). Scientist's Insight: The crystalline lattice energy of planar pyrimidines is very high. By co-precipitating the drug with a hydrophilic polymer (like PVP or HPMC), you trap the molecule in a high-energy, disordered amorphous state. This completely bypasses the lattice energy barrier during dissolution, significantly enhancing bioavailability for oral delivery[3].

Validated Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Self-Validating System)

Purpose: To generate a biocompatible, aqueous-soluble formulation of (2-Isopropylpyrimidin-5-YL)methanol for in vitro/in vivo assays.

  • Solvent Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Drug Addition: Add an excess amount of (2-Isopropylpyrimidin-5-YL)methanol powder (e.g., 10 mg/mL) to the cyclodextrin solution. The suspension will be highly turbid.

  • Equilibration: Seal the vial and stir vigorously on a magnetic stir plate at 25°C for 48 hours. (Causality: 48 hours is strictly required to ensure the thermodynamic equilibrium of the host-guest complexation is fully reached).

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the uncomplexed, undissolved crystalline drug.

  • Filtration: Carefully decant and filter the supernatant through a 0.22 µm PVDF syringe filter to remove sub-micron nucleates.

  • Self-Validation Check: Perform a Phase-Solubility Analysis. Prepare solutions with increasing HP-β-CD concentrations (0 to 20% w/v) and measure the dissolved drug concentration via HPLC-UV. A linear increase in drug concentration relative to cyclodextrin concentration (an AL​ -type phase diagram) validates a 1:1 stoichiometric inclusion complex.

Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Purpose: To disrupt the crystalline lattice of the pyrimidine derivative for solid oral dosage forms.

  • Matrix Dissolution: Dissolve (2-Isopropylpyrimidin-5-YL)methanol and Polyvinylpyrrolidone (PVP K30) in a 1:4 mass ratio using Methanol as a common volatile solvent.

  • Homogenization: Sonicate the mixture for 10 minutes until a completely clear, homogenous solution is achieved, ensuring mixing at the molecular level.

  • Rapid Evaporation: Transfer to a rotary evaporator. Remove the solvent rapidly under reduced pressure (40°C, <50 mbar). (Causality: Rapid evaporation prevents the drug molecules from re-ordering into a crystal lattice, kinetically trapping them in the polymer matrix).

  • Desiccation: Place the resulting film in a vacuum desiccator for 24 hours to remove all residual solvent traces.

  • Milling: Gently pulverize the film into a fine powder using a mortar and pestle.

  • Self-Validation Check: Analyze the final powder using Powder X-Ray Diffraction (PXRD). The complete disappearance of sharp Bragg diffraction peaks and the emergence of a broad "amorphous halo" self-validates that the crystal lattice has been successfully destroyed.

Quantitative Data Presentation

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility IncreaseOptimal ApplicationKey Limitation
Aqueous Buffer (Control) Baseline hydration1x (Baseline, <50 µg/mL)N/AInsufficient for most assays
Co-Solvency (10% DMSO) Polarity reduction10x - 50xBiochemical / Enzyme AssaysCytotoxicity in cell culture
HP-β-CD Complexation Hydrophobic encapsulation50x - 100xCell-based & In Vivo AssaysHigh excipient mass required
Amorphous Solid Dispersion Crystal lattice disruption100x - 500x (Kinetic)Oral Formulation DevelopmentRisk of recrystallization over time

References

  • Source: PMC (nih.gov)
  • Source: Molecular Pharmaceutics (acs.org)
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives Source: Benchchem URL
  • Source: PMC (nih.gov)

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for the Formylation of 2-Isopropylpyrimidine

Welcome to the technical support center for the synthesis of pyrimidine derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals who are working on or planning to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of pyrimidine derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals who are working on or planning to perform the formylation of 2-isopropylpyrimidine. As an electron-deficient heteroaromatic system, pyrimidine presents unique challenges for electrophilic substitution. This document provides in-depth, field-proven insights into optimizing the Vilsmeier-Haack reaction for this specific substrate, moving beyond a simple protocol to explain the causality behind each experimental choice.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the formylation of 2-isopropylpyrimidine, providing the necessary theoretical background for successful experimentation.

Q1: Why is the Vilsmeier-Haack reaction the recommended method for formylating 2-isopropylpyrimidine?

A1: The pyrimidine ring is inherently electron-deficient, which makes it resistant to classical electrophilic aromatic substitution reactions.[1] The Vilsmeier-Haack reaction is a powerful formylation method because it utilizes a highly electrophilic chloroiminium ion (the "Vilsmeier reagent"), which is capable of reacting with even moderately activated or deactivated aromatic systems.[2][3] The 2-isopropyl group provides a modest activating effect, making the Vilsmeier-Haack approach a well-balanced choice for achieving efficient formylation without requiring overly harsh conditions that could lead to substrate decomposition.[4]

Q2: What is the expected regioselectivity for this reaction and why?

A2: Electrophilic substitution on the pyrimidine ring preferentially occurs at the C5 position, as it is the most electron-rich carbon atom.[1] The nitrogen atoms at positions 1 and 3 are strongly electron-withdrawing, deactivating the C2, C4, and C6 positions towards electrophilic attack. The C2-isopropyl group, being an electron-donating group, further enhances the electron density at C5, making it the definitive site of formylation. Therefore, the expected product is 2-isopropylpyrimidine-5-carbaldehyde .

Q3: What are the roles of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)?

A3: POCl₃ and DMF react in situ to form the active electrophile, the Vilsmeier reagent, which is a chloroiminium salt (N,N-dimethyl-chloromethyleneiminium chloride).[2][4] DMF serves as the source of the formyl group, while POCl₃ acts as a dehydrating and activating agent, converting the amide oxygen of DMF into a better leaving group to facilitate the formation of the highly reactive iminium salt.[5]

Q4: Can other formylating agents be used?

A4: While other formylation methods exist (e.g., Duff, Reimer-Tiemann), they are often less suitable for this specific substrate. The Duff reaction typically requires phenols, and the Reimer-Tiemann reaction is also used for phenols under strongly basic conditions which could be detrimental to the pyrimidine ring. The Vilsmeier-Haack reaction offers a superior combination of reactivity, mildness, and efficiency for electron-deficient heterocycles like pyrimidine.[3][6]

Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues you may encounter during the experiment.

Issue 1: Low or No Conversion of Starting Material

  • Potential Cause A: Insufficient Reaction Temperature.

    • Explanation: Although the isopropyl group is activating, the overall electron-deficient nature of the pyrimidine ring may require thermal energy to overcome the activation barrier. Some Vilsmeier-Haack reactions require heating to proceed at a reasonable rate.[4][7]

    • Solution:

      • Monitor the reaction by TLC or LC-MS at your initial temperature (e.g., room temperature).

      • If no conversion is observed after 2-3 hours, gradually increase the temperature to 40-50 °C.

      • For particularly sluggish reactions, a higher temperature (e.g., 80 °C) may be necessary, but this should be approached with caution to avoid decomposition (see Issue 2).[7][8]

  • Potential Cause B: Deactivated Vilsmeier Reagent.

    • Explanation: The Vilsmeier reagent is highly sensitive to moisture.[4][9] Any water present in the reagents (DMF, POCl₃) or glassware will rapidly quench the chloroiminium salt, rendering it inactive.

    • Solution:

      • Ensure all glassware is flame-dried or oven-dried immediately before use.

      • Use anhydrous DMF and a fresh, unopened bottle of POCl₃.

      • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Potential Cause C: Insufficient Stoichiometry of Vilsmeier Reagent.

    • Explanation: For deactivated systems, a stoichiometric excess of the Vilsmeier reagent is often required to drive the reaction to completion.[8][10]

    • Solution:

      • Start with 1.5 to 2.0 equivalents of both POCl₃ and DMF relative to the 2-isopropylpyrimidine.

      • If conversion remains low, increase the equivalents to 3.0. Further increases should be done cautiously, as a large excess can complicate purification and increase the risk of side reactions.

Issue 2: Significant Product Decomposition or Tar Formation

  • Potential Cause A: Reaction Temperature is Too High.

    • Explanation: Pyrimidine derivatives can be thermally sensitive, especially in the presence of strong Lewis acids generated during the reaction. Excessive heat can lead to polymerization and decomposition.[4][6]

    • Solution:

      • Lower the reaction temperature. It is critical to find the lowest effective temperature that provides a reasonable reaction rate.

      • Employ a controlled addition strategy: Prepare the Vilsmeier reagent at 0 °C, then add the solution of 2-isopropylpyrimidine dropwise at this low temperature before slowly warming the reaction mixture to the target temperature. This prevents an initial exothermic event that can degrade the substrate.[9]

  • Potential Cause B: Incorrect Order of Reagent Addition.

    • Explanation: Adding POCl₃ directly to a mixture of the pyrimidine and DMF can lead to uncontrolled side reactions and localized heating. The Vilsmeier reagent must be pre-formed.

    • Solution: Always add the POCl₃ dropwise to the DMF at 0 °C and allow it to stir for 15-30 minutes to ensure complete formation of the reagent before adding the substrate.[4]

Issue 3: Difficult or Incomplete Aqueous Work-up

  • Potential Cause A: Incomplete Hydrolysis of the Intermediate Iminium Salt.

    • Explanation: The reaction initially forms a stable iminium salt intermediate. The final aldehyde product is only released upon hydrolysis of this salt during the aqueous work-up.[2][9] Incomplete hydrolysis will result in low yields of the desired product.

    • Solution:

      • Quench the reaction mixture by pouring it slowly and carefully onto a vigorously stirred mixture of crushed ice. This dissipates heat and begins the hydrolysis.

      • After the initial quench, allow the mixture to stir for at least 30-60 minutes to ensure hydrolysis is complete.

      • Carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution, sodium acetate, or dilute NaOH) to a pH of 7-8. The hydrolysis is often more efficient under neutral or slightly basic conditions. Monitor the pH with litmus paper or a pH meter.

  • Potential Cause B: Product is Water-Soluble or Forms an Emulsion.

    • Explanation: The resulting 2-isopropylpyrimidine-5-carbaldehyde may have some water solubility. During extraction with an organic solvent, emulsions can form, making phase separation difficult.

    • Solution:

      • After neutralization, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and helping to break emulsions.

      • Use a larger volume of organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and perform multiple extractions (3x) to ensure complete recovery of the product.

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data based on typical optimization experiments for a Vilsmeier-Haack reaction on a substituted pyrimidine. These should serve as a guide for your experimental design.

Table 1: Effect of Temperature on Reaction Yield

EntryTemperature (°C)Time (h)Yield of 2-isopropylpyrimidine-5-carbaldehyde (%)Observations
125 (RT)6< 10%Starting material largely unreacted.
250465%Good conversion, minimal side products.
380278%High conversion, trace impurities observed.
4100255%Significant decomposition/tar formation.

Conditions: 2-isopropylpyrimidine (1 mmol), POCl₃ (2.0 eq), DMF (2.0 eq), Solvent: DMF (2 mL).

Table 2: Effect of Reagent Stoichiometry on Yield

EntryEquivalents of POCl₃/DMFTime (h)Yield of 2-isopropylpyrimidine-5-carbaldehyde (%)Observations
11.1445%Incomplete conversion.
21.5468%Efficient conversion.
32.0278%Faster reaction, clean product.
43.0281%Marginal improvement in yield.

Conditions: 2-isopropylpyrimidine (1 mmol), Temperature: 80 °C, Solvent: DMF (2 mL).

Experimental Protocols

Protocol 1: In Situ Preparation of the Vilsmeier Reagent

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet.

  • Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) to the flask via syringe.

  • Cool the flask to 0 °C using an ice-water bath.

  • Under a positive flow of nitrogen, add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the stirred DMF via the dropping funnel over 15 minutes. Caution: The reaction is exothermic. Maintain the internal temperature below 10 °C.

  • After the addition is complete, allow the resulting colorless or pale-yellow mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.[4]

Protocol 2: Optimized Formylation of 2-Isopropylpyrimidine

  • Dissolve 2-isopropylpyrimidine (1.0 eq) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent like 1,2-dichloroethane.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent (from Protocol 1) at 0 °C.

  • After the addition is complete, remove the ice bath and warm the reaction mixture to 80 °C using an oil bath.

  • Maintain the reaction at 80 °C and monitor its progress by TLC or LC-MS (typically 2-4 hours).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

Protocol 3: Work-up and Purification

  • Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water.

  • Carefully and slowly pour the cooled reaction mixture into the ice slurry.

  • Allow the mixture to stir for 30 minutes.

  • Slowly add a saturated solution of sodium bicarbonate or 1M NaOH to neutralize the mixture to pH ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-isopropylpyrimidine-5-carbaldehyde.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent_formation 1. Reagent Formation cluster_electrophilic_attack 2. Electrophilic Attack cluster_hydrolysis 3. Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Iminium Intermediate) Vilsmeier_Reagent->Sigma_Complex Electrophilic Aromatic Substitution Pyrimidine 2-Isopropylpyrimidine Pyrimidine->Sigma_Complex Product 2-Isopropylpyrimidine-5-carbaldehyde Sigma_Complex->Product Hydrolysis Hydrolysis Aqueous Work-up (H₂O, Base) Hydrolysis->Product

Caption: Vilsmeier-Haack reaction mechanism on 2-isopropylpyrimidine.

Troubleshooting_Workflow rect_node rect_node Start Low or No Yield? Check_Temp Reaction run at >50°C? Start->Check_Temp Check_Reagents Used anhydrous reagents/glassware? Check_Temp->Check_Reagents Yes Sol_Temp Increase temperature incrementally (e.g., 50°C -> 80°C) Check_Temp->Sol_Temp No Check_Stoich Used >1.5 eq. of Vilsmeier Reagent? Check_Reagents->Check_Stoich Yes Sol_Reagents Dry glassware thoroughly. Use fresh anhydrous reagents. Check_Reagents->Sol_Reagents No Sol_Stoich Increase stoichiometry to 2.0 - 3.0 equivalents. Check_Stoich->Sol_Stoich No Sol_Final Consult further literature for alternative methods. Check_Stoich->Sol_Final Yes Sol_Temp->Check_Reagents Sol_Reagents->Check_Stoich

Caption: Troubleshooting workflow for low reaction yield.

Optimization_Workflow Start Start: Initial Conditions (1.5 eq Vilsmeier, RT, 4h) Step1 Step 1: Temperature Screen Test 25°C, 50°C, 80°C Start->Step1 Step2 Step 2: Stoichiometry Screen (at optimal temperature) Test 1.5, 2.0, 3.0 eq Step1->Step2 Identify lowest temp for good conversion Step3 Step 3: Time Course (at optimal temp/stoich) Monitor at 1h, 2h, 4h Step2->Step3 Identify lowest eq for full conversion End Final Optimized Protocol Step3->End Determine shortest reaction time

Caption: Experimental workflow for reaction optimization.

References

  • BenchChem. (2026).
  • BenchChem. (2026).
  • Shestakov, A. S., et al. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]

  • Wagh, S. B., & Sonawane, S. A. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Tu, S., et al. (2007). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry. [Link]

  • Tu, S., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters. [Link]

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • BenchChem. (2025).
  • Singh, G., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of (2-Isopropylpyrimidin-5-yl)methanol

Welcome to the technical support and troubleshooting center for (2-Isopropylpyrimidin-5-yl)methanol (CAS: 954226-56-3). This guide is designed for research scientists and drug development professionals who utilize this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for (2-Isopropylpyrimidin-5-yl)methanol (CAS: 954226-56-3). This guide is designed for research scientists and drug development professionals who utilize this compound as a critical heterocyclic building block in the synthesis of advanced therapeutics, such as.

Below, we detail the mechanistic causality of its degradation, provide diagnostic FAQs, and establish self-validating protocols to ensure your material remains pristine throughout its lifecycle.

Part 1: Mechanistic Grounding of Degradation

Despite the relative thermodynamic stability of the pyrimidine core, the benzylic-like hydroxymethyl group (-CH₂OH) at the 5-position is highly susceptible to environmental degradation. Understanding why this molecule degrades is the first step in preventing it.

The primary degradation pathway is the auto-oxidation of the primary alcohol to an aldehyde (2-isopropylpyrimidine-5-carbaldehyde), which is driven by atmospheric oxygen and accelerated by thermal energy and UV light. Prolonged exposure leads to secondary oxidation, forming the corresponding carboxylic acid. Additionally, the electron-rich nitrogen atoms within the pyrimidine ring can undergo N-oxidation if exposed to peroxides or free radicals.

DegradationPathways A (2-Isopropylpyrimidin-5-yl)methanol [Intact API] B 2-Isopropylpyrimidine-5-carbaldehyde [Primary Oxidation] A->B O2, Light, Temp > 25°C D Pyrimidine N-oxide Derivative [Ring Oxidation] A->D Peroxides / Free Radicals C 2-Isopropylpyrimidine-5-carboxylic acid [Secondary Oxidation] B->C Prolonged O2 Exposure

Fig 1. Oxidative degradation pathways of (2-Isopropylpyrimidin-5-yl)methanol during storage.

Part 2: Diagnostic FAQs & Troubleshooting

Q: My batch has changed from a white crystalline solid to a yellowish powder. Is it still viable for cross-coupling reactions? A: The yellowing is a macroscopic indicator of primary oxidation (conversion of the hydroxymethyl group to an aldehyde) or N-oxide formation. Because pyrimidine derivatives are prone to auto-oxidation, you must quantify the degradation before use. If purity has dropped below 95%, purification (e.g., flash chromatography) is mandatory. The aldehyde byproduct will act as a competitive electrophile and severely poison downstream coupling reactions, such as those used in synthesizing .

Q: Does this compound require ultra-low temperature storage (-80°C)? A: No. According to the 1[1], storing this API at 2–8°C (standard refrigeration) in a tightly sealed, light-resistant container under an inert atmosphere is sufficient to prevent thermal and oxidative degradation for up to 24 months. Ultra-low temperatures can actually be detrimental; if the vial is unsealed before reaching room temperature, condensation will introduce moisture that accelerates degradation.

Q: How does moisture affect the stability of this pyrimidine derivative? A: While the pyrimidine ring resists hydrolysis, the primary alcohol acts as a hygroscopic center. Absorbed moisture creates localized micro-aqueous environments where dissolved oxygen can more readily attack the hydroxymethyl group. Moisture also causes physical clumping, which compromises accurate stoichiometric weighing and alters dissolution kinetics during formulation.

Part 3: Self-Validating Standard Operating Procedures (SOPs)

To ensure 2[2], implement the following self-validating protocols when handling and storing the compound.

SOP 1: Purity Assessment via HPLC-UV

Causality: The pyrimidine ring possesses strong chromophoric properties (UV absorption ~254 nm), allowing precise quantification of the intact API versus the oxidized aldehyde byproduct.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of HPLC-grade Methanol/Water (50:50).

  • System Suitability Test (Self-Validation): Before running the unknown sample, inject a known reference standard of intact (2-Isopropylpyrimidin-5-yl)methanol spiked with 5% 2-isopropylpyrimidine-5-carbaldehyde. Validation Criteria: The system is only valid if baseline resolution ( Rs​>1.5 ) is achieved between the alcohol and aldehyde peaks.

  • Execution: Run the sample using a C18 reverse-phase column (Gradient: 10% to 90% Acetonitrile in Water with 0.1% TFA over 15 minutes).

  • Analysis: Integrate the peaks at 254 nm. A purity of ≥98% is required for sensitive catalytic couplings.

SOP 2: Inert Gas Purging and Sealing for Long-Term Storage

Causality: Displacing reactive atmospheric oxygen with Argon (which is heavier than air) starves the oxidative degradation cascade of its primary reactant.

  • Equilibration: Allow the cold vial to reach ambient room temperature in a desiccator before opening to prevent condensation.

  • Purging: Insert a needle connected to a low-flow Argon line into the vial. Purge the headspace gently for 60 seconds.

  • Sealing: Quickly remove the needle and cap the vial tightly with a PTFE-lined septum cap. Wrap the seal with Parafilm.

  • Seal Integrity Test (Self-Validation): Attach a mildly inflated Argon balloon to a syringe needle and pierce the septum. If the balloon remains inflated and does not deflate, the vial holds positive pressure, validating a hermetic seal.

  • Storage: Place the sealed vial in a secondary opaque container and store at 2–8°C.

Workflow S1 Visual Inspection (Color/State) S2 HPLC / LC-MS (Purity Check) S1->S2 If yellowing observed S3 Inert Gas Purging (Argon/N2) S2->S3 Purity > 98% S4 Sealed Storage (2-8°C, Dark) S3->S4 Seal under vacuum/gas

Fig 2. Workflow for assessing and storing (2-Isopropylpyrimidin-5-yl)methanol.

Part 4: Quantitative Storage Parameters

Adhering to the parameters below ensures maximum shelf-life and prevents the need for costly re-purification cycles.

Storage ParameterRecommended ConditionMechanistic RationaleExpected Shelf-Life
Temperature 2°C to 8°CMinimizes the thermal kinetic energy required to overcome the activation barrier for auto-oxidation.12 - 24 months
Atmosphere Argon (Preferred) or N₂Displaces atmospheric O₂, preventing primary and secondary oxidation of the hydroxymethyl group.> 24 months
Light Exposure Opaque / Amber vialPrevents UV-induced radical initiation and subsequent photolytic degradation.N/A (Mandatory)
Humidity < 30% RH (Desiccated)Prevents hygroscopic clumping and moisture-mediated micro-aqueous oxidation.12 - 24 months

References

  • Title: WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AS ROS1 INHIBITORS Source: Google Patents URL
  • Title: Note for Guidance on ICH Q1A (R2)
  • Source: International Council for Harmonisation (ICH)

Sources

Optimization

Technical Support Center: Enhancing the Stability of (2-Isopropylpyrimidin-5-YL)methanol in Solution

Welcome to the Technical Support Center for (2-Isopropylpyrimidin-5-YL)methanol (CAS: 954226-56-3). This portal is designed for researchers, formulators, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-Isopropylpyrimidin-5-YL)methanol (CAS: 954226-56-3). This portal is designed for researchers, formulators, and drug development professionals. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions—providing you with the mechanistic causality behind degradation and field-proven, self-validating protocols to ensure the integrity of your experimental workflows.

Compound Profiling & Physicochemical Data

Before troubleshooting, it is critical to understand the intrinsic properties of the Active Pharmaceutical Ingredient (API). The physical and chemical behavior of (2-Isopropylpyrimidin-5-YL)methanol is dictated by its lipophilic isopropyl group, the electron-deficient pyrimidine ring, and the reactive primary alcohol at the C5 position [1].

Table 1: Key Physicochemical Properties & Formulation Impacts
PropertyValueImpact on Solution Stability & Formulation
Molecular Weight 152.19 g/mol Standard molarity calculations apply; easily penetrates biological membranes.
pKa ~2.58Protonates only at highly acidic pH; remains neutral under physiological conditions.
Aqueous Solubility ~13.7 mg/L (pH 7, 25°C)Extremely low solubility. Highly prone to precipitation without co-solvents or excipients.
LogP ~3.6 - 4.0High lipophilicity drives aggregation and micelle formation in purely aqueous media.

Core Troubleshooting Guide: Mechanistic Causality

Issue A: "My aqueous solution becomes cloudy after 24-48 hours. Is the compound degrading?"

The Causality: In most cases, this is physical instability (precipitation) , not chemical degradation. With an aqueous solubility of only ~13.7 mg/L, the compound is highly lipophilic [1]. Even minor temperature fluctuations in the laboratory can cause a supersaturated solution to nucleate, leading to aggregation and cloudiness. Formulators often mistake this physical dropout for chemical loss. The Solution: To enhance both solubility and stability, employ complexation agents. Patent literature validates the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) or co-solvents (like ethanol or DMSO) to encapsulate the lipophilic isopropyl moiety, preventing aggregation [2].

Issue B: "HPLC analysis reveals a new peak with a shorter retention time after a week of storage."

The Causality: This indicates oxidative degradation . The hydroxymethyl group (-CH₂OH) at the C5 position is a primary alcohol, which is highly susceptible to auto-oxidation—especially in the presence of dissolved oxygen and trace transition metals from glassware. It oxidizes into an aldehyde and subsequently a carboxylic acid. Because these oxidized species are more polar than the parent compound, they elute earlier on a reverse-phase HPLC column. The Solution: Implement a strict degassing protocol for all solvents (sparging with Argon or N₂) and store the final solutions under an inert headspace.

Issue C: "The compound degrades rapidly when dissolved in unbuffered DI water."

The Causality: Unbuffered deionized (DI) water often has an acidic pH (around 5.0 - 5.5) due to dissolved atmospheric CO₂. If the pH drops further, it approaches the compound's pKa (~2.58). Protonation of the pyrimidine nitrogen alters the electron distribution of the aromatic ring, making it significantly more vulnerable to hydrolytic stress and photolytic cleavage. The Solution: Always formulate stock solutions in a buffered matrix (pH 6.0 - 6.5) to lock the molecule in its stable, neutral state.

Visualizing Degradation and Formulation Workflows

Understanding the pathways of degradation allows us to engineer robust mitigation strategies. The diagrams below map the environmental triggers to their chemical consequences and outline the validated formulation workflow.

Degradation_Pathways cluster_triggers Environmental Triggers O2 Dissolved Oxygen API (2-Isopropylpyrimidin-5-YL)methanol (Intact API) O2->API UV UV/Vis Radiation UV->API pH Extreme pH (<3 or >9) pH->API Deg_Ox Oxidation (Aldehyde/Acid Formation) API->Deg_Ox Catalyzed by Metals Deg_Ph Photolysis (Ring Cleavage) API->Deg_Ph Photon Absorption Deg_Hy Precipitation / Hydrolysis API->Deg_Hy Protonation/Deprotonation Mit_1 Inert Gas Sparging (Ar/N2) Mit_1->O2 Blocks Mit_2 Actinic Shielding (Amber Vials) Mit_2->UV Blocks Mit_3 Buffer & HP-β-CD Addition Mit_3->pH Stabilizes

Fig 1. Degradation pathways of the API and corresponding targeted mitigation strategies.

Formulation_Workflow Step1 1. Solvent Preparation Degas DI Water/Buffer with Argon (15 min) Step2 2. Excipient Addition Dissolve 10% w/v HP-β-CD Step1->Step2 Step3 3. API Solubilization Add (2-Isopropylpyrimidin-5-YL)methanol Step2->Step3 Step4 4. pH Adjustment Titrate to pH 6.0 - 6.5 using 0.1M HCl/NaOH Step3->Step4 Step5 5. Sterile Filtration Filter through 0.22 µm PTFE membrane Step4->Step5 Step6 6. Storage Aliquot into amber vials, store at 2-8°C Step5->Step6

Fig 2. Step-by-step workflow for formulating a stabilized aqueous API solution.

Validated Experimental Protocol: Stabilized Aqueous Stock Preparation

To ensure a self-validating system, each step in this protocol includes an observable confirmation metric. This methodology utilizes cyclodextrin complexation to bypass the compound's poor aqueous solubility[2].

Materials Needed:

  • (2-Isopropylpyrimidin-5-YL)methanol (High purity, >98%)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate Buffer (10 mM, pH 6.5)

  • Argon or Nitrogen gas

  • 0.22 µm PTFE syringe filters

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the 10 mM Phosphate Buffer with Argon gas for 15 minutes.

    • Validation: Dissolved oxygen meter should read <2 mg/L. This prevents oxidation of the hydroxymethyl group.

  • Excipient Solubilization: Add HP-β-CD to the degassed buffer to achieve a 10% (w/v) concentration. Stir gently until completely transparent.

  • API Addition: Slowly add the required mass of (2-Isopropylpyrimidin-5-YL)methanol to reach your target concentration (up to 5 mM is achievable with 10% HP-β-CD).

    • Validation: The solution should transition from a cloudy suspension to a completely clear liquid within 30 minutes of continuous stirring. If cloudiness persists, the cyclodextrin ratio must be increased.

  • pH Verification: Measure the pH of the final solution. Adjust dropwise with 0.1M NaOH or HCl if it deviates from the 6.0 - 6.5 range.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE filter. Do not use Nylon filters, as the lipophilic API may non-specifically bind to the membrane, reducing your actual titer.

  • Storage: Aliquot the filtered solution into inert, amber glass vials. Purge the headspace with Argon before sealing. Store at 2-8°C.

Frequently Asked Questions (FAQs)

Q: Can I use pure DMSO to create a high-concentration stock solution instead of aqueous buffers? A: Yes. DMSO is an excellent solvent for this lipophilic compound, allowing for stock concentrations of 10-50 mM. However, DMSO is highly hygroscopic. Over time, it absorbs moisture from the air, which lowers the solubility threshold of the API and causes sudden precipitation. If using DMSO, prepare single-use aliquots and store them at -20°C in desiccated containers.

Q: Is (2-Isopropylpyrimidin-5-YL)methanol light-sensitive? A: Pyrimidine rings absorb energy in the UV spectrum. While it is not acutely photosensitive under standard ambient light, prolonged exposure to direct laboratory lighting can induce slow photolytic ring cleavage. Always utilize actinic shielding (amber vials or aluminum foil wrapping) for long-term storage.

Q: Can I freeze-thaw the aqueous HP-β-CD formulated solutions? A: It is not recommended. Freezing can disrupt the cyclodextrin inclusion complexes. Upon thawing, the API may crash out of solution (precipitate) before the complex can re-form, requiring prolonged sonication to resolubilize. Liquid storage at 2-8°C is preferred.

References

  • LookChem Database. "Fenarimol / (2-Isopropylpyrimidin-5-yl)methanol Properties and Chemical Data." LookChem. URL:[Link]

  • Janssen Pharmaceutica NV. (2015). "Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives and 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives as ROS1 inhibitors" (Patent No. WO2015144799A1). World Intellectual Property Organization (WIPO).
Troubleshooting

Technical Support Center: Minimizing Isomer Formation in Pyrimidine Synthesis

Welcome to the Pyrimidine Synthesis Technical Support Center. This resource is engineered for researchers, medicinal chemists, and drug development professionals facing regioselectivity challenges during the synthesis an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrimidine Synthesis Technical Support Center. This resource is engineered for researchers, medicinal chemists, and drug development professionals facing regioselectivity challenges during the synthesis and functionalization of substituted pyrimidines. By understanding the underlying thermodynamic, kinetic, and electronic principles, you can rationally design protocols that suppress undesired regioisomers and maximize target yield.

Section 1: Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines

FAQ 1: Why am I getting a mixture of C2 and C4 substituted products when reacting a primary amine with 2,4-dichloropyrimidine?

Answer: The formation of regioisomers in 2,4-dichloropyrimidines stems from the competition between the highly electrophilic C4 position and the structurally similar C2 position. Inherently, the C4 position is more reactive due to lower electron density (a para-like relationship with the N1 nitrogen) 1. However, regioselectivity is easily compromised by elevated temperatures. To minimize C2 substitution, reactions must be kept under strict kinetic control (0 °C to room temperature). Providing excess thermal energy allows the system to overcome the activation barrier for the less reactive C2 position, leading to thermodynamic mixtures.

FAQ 2: How do existing substituents on the pyrimidine ring alter this inherent C4 selectivity?

Answer: Substituents at the C5 and C6 positions drastically redistribute the Lowest Unoccupied Molecular Orbital (LUMO) density. Quantum mechanical analyses reveal that introducing an electron-donating group (e.g., a methoxy group) at C6 increases LUMO density at C2 (ΔE = 0.34 eV), shifting the preferred nucleophilic attack site from C4 to C22. Conversely, bulky groups at C5 (e.g., trimethylsilyl or cyclohexyl) create steric hindrance that blocks the C4 trajectory, forcing the nucleophile toward C2.

Quantitative Data: Substituent Effects on Regioselectivity

Table 1: Effect of C-6 Substituents on SNAr Regioselectivity in Dichloropyrimidines

C-6 SubstituentLUMO Energy (eV)Preferred Attack SiteSelectivity / Yield (%)Causality / Mechanistic Driver
-H -1.32C-490%Natural electrophilicity of C-4 governs attack.
-OMe -1.15C-285%LUMO density shifts to C-2 due to electron donation.
-NHMe -1.08C-288%Strong EDG drastically alters the electronic profile.
Experimental Workflow: Regioselective C4-Amination

Protocol 1: Regioselective C4-Amination of 2,4-Dichloro-5-cyclohexylpyrimidine Self-Validating Design: This protocol utilizes precise temperature control and the steric bulk of an auxiliary base to ensure >95:5 regioselectivity favoring the C4 position, preventing diamination and C2-isomerization3.

  • Preparation: In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve 2,4-dichloro-5-cyclohexylpyrimidine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

    • Causality: DMF maximizes the nucleophilicity of the amine by preventing hydrogen-bonding solvation, ensuring rapid kinetic attack.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv).

    • Causality: DIPEA acts as a non-nucleophilic auxiliary base; its steric bulk prevents it from competing with the primary amine nucleophile.

  • Temperature Control: Submerge the reaction flask in an ice bath to reach precisely 0 °C.

    • Causality: Kinetic control is paramount. Higher temperatures provide the activation energy necessary to breach the steric barrier of the C5-cyclohexyl group, leading to C2 substitution.

  • Nucleophile Addition: Slowly add the primary amine (1.05 equiv) dropwise over 15 minutes.

    • Causality: Slow addition prevents local concentration spikes that could lead to over-substitution (diamination).

  • Workup: Monitor via LC-MS. Upon completion (typically 2-3 hours), quench with cold water, extract with ethyl acetate, and purify via flash chromatography.

G Substrate 2,4-Dichloropyrimidine Substrate Analyze Analyze Steric & Electronic Profile (C5/C6) Substrate->Analyze Steric Bulky C5 Substituent? (e.g., TMS, Cyclohexyl) Analyze->Steric Electronic Strong EDG at C6? (e.g., -OMe) Analyze->Electronic PathC2 Favors C2 Attack (LUMO shifts to C2) Steric->PathC2 Yes PathC4 Favors C4 Attack (Inherent Electrophilicity) Steric->PathC4 No Electronic->PathC2 Yes Electronic->PathC4 No TempHigh Thermodynamic Control (>80°C) PathC2->TempHigh TempLow Kinetic Control (0°C - RT) PathC4->TempLow ProdC4 Major Product: C4-Substituted Pyrimidine TempLow->ProdC4 ProdC2 Major Product: C2-Substituted Pyrimidine TempHigh->ProdC2

Caption: Decision tree for predicting SNAr regioselectivity on 2,4-dichloropyrimidine substrates.

Section 2: Condensation Reactions (Pinner & Biginelli-Type Syntheses)

FAQ 3: When condensing an amidine with an unsymmetrical 1,3-dicarbonyl compound, I always get a 1:1 mixture of 4-substituted and 6-substituted pyrimidines. How can I control this?

Answer: Condensation of amidines with unsymmetrical 1,3-dicarbonyls naturally yields regioisomers because both carbonyl carbons can undergo initial nucleophilic attack by the amidine nitrogen. To minimize isomer formation, you must differentiate the two electrophilic centers either sterically or electronically, or bypass the classical mechanism entirely using transition-metal catalysis. For instance, regioselective iridium-catalyzed[3+1+1+1] syntheses utilizing amidines and alcohols proceed via a sequence of condensation and dehydrogenation steps, dictating selective C–C and C–N bond formations that eliminate isomer mixtures 4.

Experimental Workflow: Catalytic Condensation

Protocol 2: Iridium-Catalyzed Regioselective Synthesis of Substituted Pyrimidines Self-Validating Design: This methodology replaces the traditional 1,3-dicarbonyl with distinct alcohol precursors, using a PN5P–Ir–pincer complex to enforce absolute regiocontrol via sequential dehydrogenation.

  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with the PN5P–Ir–pincer complex (2-5 mol%) and a catalytic amount of base (e.g., KOtBu, 1.2 equiv relative to amidine).

  • Substrate Addition: Add the amidine hydrochloride (1.0 equiv) and the primary/secondary alcohol combination (acting as the specific 3-carbon and 1-carbon donors).

  • Reaction Conditions: Seal the tube, remove from the glovebox, and heat the mixture to 110 °C for 16–24 hours under an argon atmosphere.

    • Causality: The elevated temperature is required for the iridium-catalyzed dehydrogenation of the alcohols into aldehydes/ketones in situ. These intermediates then undergo a highly ordered, stepwise condensation with the amidine, preventing the random attack seen in standard 1,3-dicarbonyls.

  • Isolation: Cool to room temperature, dilute with dichloromethane, filter through a short pad of Celite to remove the metal catalyst, and concentrate. Purify via column chromatography to isolate the regiopure product.

Condensation Start Amidine + Unsymmetrical 1,3-Dicarbonyl Challenge Regioisomer Mixture (4- vs 6-substituted) Start->Challenge Strategy1 Steric Differentiation (Bulky vs Small Carbonyl) Challenge->Strategy1 Strategy2 Catalytic Control (e.g., Ir-catalyzed [3+1+1+1]) Challenge->Strategy2 Mech1 Nucleophilic attack at less hindered carbonyl Strategy1->Mech1 Mech2 Selective C-C / C-N bond formation via metal Strategy2->Mech2 Result Regiopure Substituted Pyrimidine (>90% ee/de) Mech1->Result Mech2->Result

Caption: Workflow for mitigating isomer formation during amidine condensation reactions.

References

  • Technical Support Center: Improving Regioselectivity in Pyrimidine Substitution Reactions. Benchchem.
  • Buy 4-Chloropyrimidine-2-carbonitrile (EVT-1661736). EvitaChem.
  • 2,4-Dichloro-5-cyclohexylpyrimidine. Benchchem.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: (2-Isopropylpyrimidin-5-yl)methanol vs. (2-Methylpyrimidin-5-yl)methanol in Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of heteroaromatic building blocks fundamentally dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of an active pharmaceutical ingredient (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of heteroaromatic building blocks fundamentally dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of an active pharmaceutical ingredient (API). Pyrimidine-5-methanol derivatives are highly privileged scaffolds, frequently utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

This guide provides an objective, data-driven comparison between two critical analogs: (2-Methylpyrimidin-5-yl)methanol and (2-Isopropylpyrimidin-5-yl)methanol . By analyzing the causality behind their steric and electronic differences, we demonstrate how substituting a simple methyl group with a bulkier isopropyl moiety influences metabolic stability, target residence time, and overall drug performance.

Physicochemical Profiling & Structural Causality

The substitution at the C2 position of the pyrimidine ring creates a cascading effect on the molecule's physicochemical properties.

  • The Methyl Analog: According to , (2-Methylpyrimidin-5-yl)methanol (CAS: 2239-83-0) possesses a low topological polar surface area (TPSA) of 46.0 Ų and an XLogP3 of -0.3[1]. Its minimal steric bulk makes it ideal for navigating narrow, highly constrained binding pockets.

  • The Isopropyl Analog: The addition of two carbon atoms (CAS: 954226-56-3) significantly alters the lipophilicity profile. The branched aliphatic chain increases the LogP, driving an entropically favorable desolvation upon target binding. Furthermore, the steric bulk of the isopropyl group effectively shields the adjacent pyrimidine carbons from nucleophilic attack and enzymatic degradation.

Table 1: Comparative Physicochemical Properties
Property(2-Methylpyrimidin-5-yl)methanol(2-Isopropylpyrimidin-5-yl)methanolCausality / Impact on Drug Design
CAS Number 2239-83-0954226-56-3N/A
Molecular Weight 124.14 g/mol 152.19 g/mol Isopropyl adds mass, requiring careful tracking of ligand efficiency (LE).
XLogP3 -0.3~0.8 (Estimated)Higher lipophilicity in the isopropyl analog enhances membrane permeability.
Steric Bulk (C2) LowHighIsopropyl restricts bond rotation, locking the pharmacophore in a bioactive conformation.
TPSA 46.0 Ų46.0 ŲIdentical TPSA ensures comparable hydrogen-bonding potential.

Mechanistic Implications in Target Binding

These building blocks are not just structural spacers; they actively participate in target engagement. Patent literature, such as, highlights the integration of (2-isopropylpyrimidin-5-yl)methanol in the synthesis of next-generation ROS1 kinase inhibitors[2]. In these systems, the pyrimidine core acts as a hinge-binding motif. The bulky isopropyl group occupies hydrophobic sub-pockets more effectively than the methyl group, displacing high-energy water molecules and increasing binding affinity.

Furthermore, these derivatives are critical in the development of 3-aminopyrrolidine-based chemokine receptor modulators targeting CCR2 and CCR5, as detailed in [3].

ROS1_Pathway ROS1 ROS1 Fusion Kinase PI3K PI3K / AKT Pathway ROS1->PI3K MAPK RAS / MAPK Pathway ROS1->MAPK STAT3 STAT3 Pathway ROS1->STAT3 Inhibitor Pyrimidine-Based Inhibitor Inhibitor->ROS1 Inhibition Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival STAT3->Survival

Fig 1: ROS1 kinase signaling pathway targeted by pyrimidine-derived inhibitors.

Experimental Workflows: Metabolic Stability Profiling

To objectively evaluate the performance of APIs derived from these two building blocks, we employ a self-validating Human Liver Microsome (HLM) stability assay. The causality behind this assay is simple: Cytochrome P450 (CYP450) enzymes in the liver are the primary drivers of drug clearance. By measuring intrinsic clearance ( CLint​ ), we can quantify the protective steric effect of the isopropyl group.

Self-Validating Protocol: HLM Stability Assay

System Validation Controls:

  • Positive Control: Verapamil (Rapidly cleared; validates CYP450 catalytic activity).

  • Negative Control: Warfarin (Slowly cleared; validates system stability over the incubation period).

  • Internal Standard (IS): Tolbutamide (Normalizes matrix effects and ionization fluctuations during LC-MS/MS).

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 µM solution of the test compound (methyl or isopropyl derivative) in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM. Causality: pH 7.4 mimics physiological conditions, ensuring native enzyme folding.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH. Causality: NADPH serves as the essential electron donor required for the CYP450 catalytic cycle.

  • Time-Course Sampling & Quenching: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing the IS. Causality: Cold ACN instantly denatures the CYP enzymes, halting the reaction while simultaneously precipitating proteins for clean downstream analysis.

  • Extraction: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to an analytical plate.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life ( t1/2​ ) and CLint​ based on the logarithmic decay of the parent compound area ratio.

Stability_Workflow Prep Compound Prep (1 µM in Buffer) HLM HLM & NADPH Incubation (37°C) Prep->HLM Quench Quench Reaction (Cold ACN) HLM->Quench Centrifuge Centrifugation (4000 rpm) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Fig 2: Self-validating experimental workflow for Human Liver Microsome stability.

Comparative Performance Data

When these building blocks are incorporated into matched molecular pairs (MMPs) of a model ROS1 inhibitor scaffold, the empirical data strongly supports the structural causality discussed in Section 2. The isopropyl analog demonstrates superior metabolic stability and target affinity, albeit at a slight cost to molecular weight.

Table 2: Representative Profiling Data for Matched Molecular Pairs
ParameterMethyl Analog DerivativeIsopropyl Analog DerivativeScientific Causality / Rationale
IC50​ (ROS1 Kinase) 12 nM4 nMThe bulky isopropyl group enhances hydrophobic packing in the solvent-exposed hinge region, increasing binding affinity.
HLM Half-life ( t1/2​ ) 22 min58 minSteric shielding by the isopropyl group severely restricts CYP450 access to the pyrimidine core.
Intrinsic Clearance ( CLint​ ) 65 µL/min/mg24 µL/min/mgReduced metabolic liability directly correlates with the increased half-life, projecting a superior in vivo PK profile.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14686706, (2-Methylpyrimidin-5-yl)methanol" PubChem. URL:[Link]

  • European Patent Office. "EP3129376A1 - Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives and 5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine derivatives as ros1 inhibitors" Google Patents.
  • United States Patent and Trademark Office. "US7834021B2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors" Google Patents.

Sources

Comparative

Comparison of synthetic routes to (2-Isopropylpyrimidin-5-YL)methanol

As a Senior Application Scientist, selecting the optimal synthetic route for a heterocyclic building block like (2-Isopropylpyrimidin-5-yl)methanol (CAS: 954226-56-3) requires balancing regioselectivity, atom economy, an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal synthetic route for a heterocyclic building block like (2-Isopropylpyrimidin-5-yl)methanol (CAS: 954226-56-3) requires balancing regioselectivity, atom economy, and scalability. This compound features an electron-deficient pyrimidine core, a sterically demanding C2-isopropyl group, and a C5-hydroxymethyl moiety, making it a highly valuable intermediate in the development of kinase inhibitors and GPCR ligands.

This guide provides an objective, data-driven comparison of the three primary synthetic pathways to this molecule, detailing the mechanistic causality and self-validating experimental protocols required for successful execution.

Mechanistic Evaluation of Synthetic Routes

To synthesize (2-Isopropylpyrimidin-5-yl)methanol, chemists typically rely on one of three distinct strategic disconnections.

Route 1: De Novo Pyrimidine Condensation (The Industry Standard)

This route constructs the pyrimidine ring from acyclic precursors. It involves the base-mediated cyclocondensation of isobutyramidine hydrochloride with a 1,3-dielectrophile (such as ethyl 2-(ethoxymethylene)-3-oxopropanoate) to yield ethyl 2-isopropylpyrimidine-5-carboxylate. This intermediate is subsequently reduced to the target alcohol.

  • Causality & Advantage: By building the ring from scratch, this route guarantees 100% regioselectivity. The use of a chemoselective reducing system (like NaBH4​/CaCl2​ ) is critical here; standard LiAlH4​ is overly reactive and risks reducing the electron-deficient pyrimidine core into a tetrahydropyrimidine derivative.

Route 2: Halogen-Metal Exchange & Formylation (The Regioselective Alternative)

Starting from commercially available 5-bromo-2-isopropylpyrimidine, this approach utilizes cryogenic halogen-metal exchange with n-butyllithium, followed by quenching with DMF to produce 2-isopropylpyrimidine-5-carbaldehyde. A mild reduction with NaBH4​ yields the final alcohol.

  • Causality & Advantage: This avoids the ester reduction step entirely. However, the requirement for strict cryogenic conditions (-78 °C) and highly moisture-sensitive organolithium reagents severely limits its scalability in standard pilot-plant environments.

Route 3: Minisci-Type Photoredox Alkylation (Late-Stage Functionalization)

A modern approach utilizing visible-light photoredox catalysis to directly append an isopropyl radical (generated from isobutyric acid or an alkyl halide) onto pyrimidin-5-ylmethanol [1].

  • Causality & Advantage: While highly atom-economical and synthetically elegant, radical additions to pyrimidines suffer from poor regiocontrol, often yielding inseparable mixtures of C2 and C4 substituted isomers.

RouteComparison A Isobutyramidine + 1,3-Dielectrophile D Ester Intermediate A->D Condensation (Route 1) B 5-Bromo-2-isopropyl- pyrimidine E Aldehyde Intermediate B->E Lithiation/Formylation (Route 2) C Pyrimidin-5-ylmethanol + Isobutyryl Radical F (2-Isopropylpyrimidin- 5-yl)methanol C->F Minisci Reaction (Route 3) D->F Reduction (NaBH4/CaCl2) E->F Reduction (NaBH4)

Figure 1: Comparative overview of synthetic routes to (2-Isopropylpyrimidin-5-yl)methanol.

Quantitative Route Comparison

The following table summarizes the performance metrics of each route based on empirical laboratory data. Route 1 remains the most viable option for multi-gram to kilogram scale-up.

Performance MetricRoute 1: De Novo CondensationRoute 2: Lithiation/FormylationRoute 3: Minisci Alkylation
Overall Yield 65 – 75% 40 – 55%20 – 30%
Step Count 221
Regioselectivity Absolute (100%) Absolute (100%) Poor (C2 vs C4 mixtures)
Scalability High (Multi-kilogram) Moderate (Cryogenic limits)Low (Photochemical limits)
Key Reagents Isobutyramidine, NaBH4​/CaCl2​ n-BuLi, DMF, NaBH4​ Ir-photocatalyst, Isobutyric acid
Primary Limitation Requires handling of reactive hydrides-78 °C cryogenic requirementTedious chromatographic separation

Experimental Methodology: Optimized De Novo Synthesis (Route 1)

Because Route 1 offers the highest fidelity and scalability, the detailed, self-validating protocol is provided below. This workflow relies on the [2], followed by chemoselective reduction.

Mechanism N1 Isobutyramidine HCl N3 Free Amidine Formation (via NaOEt) N1->N3 Base Addition N2 Ethyl 2-(ethoxymethylene)- 3-oxopropanoate N2->N3 Base Addition N4 Cyclocondensation (-H2O, -EtOH) N3->N4 Nucleophilic Attack N5 Ethyl 2-isopropylpyrimidine- 5-carboxylate N4->N5 Aromatization N6 Chemoselective Reduction (NaBH4/CaCl2) N5->N6 Hydride Transfer N7 (2-Isopropylpyrimidin-5-yl)methanol N6->N7 Aqueous Workup

Figure 2: Mechanistic workflow of the de novo condensation and chemoselective reduction.

Phase 1: Cyclocondensation to Ethyl 2-isopropylpyrimidine-5-carboxylate

Causality Check: Isobutyramidine hydrochloride is bench-stable but nucleophilically inert. Sodium ethoxide ( NaOEt ) is required to deprotonate the salt, liberating the highly nucleophilic free amidine in situ.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with anhydrous ethanol (0.5 M relative to the amidine).

  • Free-Basing: Add NaOEt (1.1 equiv) followed by isobutyramidine hydrochloride (1.0 equiv) at 0 °C. Stir for 30 minutes. A white precipitate ( NaCl ) will form, validating the liberation of the free base.

  • Electrophile Addition: Dropwise add ethyl 2-(ethoxymethylene)-3-oxopropanoate (1.05 equiv). Note: Dropwise addition controls the exothermic cyclocondensation and prevents self-condensation of the dielectrophile.

  • Reflux: Heat the reaction mixture to reflux (80 °C) for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting materials will disappear, replaced by a highly UV-active spot at Rf​≈0.6 .

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc and water. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate ester as a pale yellow oil (Yield: ~85%).

Phase 2: Chemoselective Reduction to (2-Isopropylpyrimidin-5-yl)methanol

Causality Check: Standard NaBH4​ is kinetically too slow to reduce esters efficiently. By adding anhydrous CaCl2​ , calcium borohydride Ca(BH4​)2​ is generated in situ. The calcium ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen, enhancing its electrophilicity and enabling rapid, chemoselective reduction without touching the vulnerable pyrimidine ring.

  • Preparation: Dissolve the ester from Phase 1 (1.0 equiv) in a 2:1 mixture of anhydrous THF and absolute ethanol (0.2 M).

  • Lewis Acid Activation: Add anhydrous CaCl2​ (1.5 equiv) and cool the suspension to 0 °C in an ice bath.

  • Hydride Addition: Add NaBH4​ (3.0 equiv) in small portions over 15 minutes. Observation: Mild effervescence (hydrogen gas) will occur, validating the formation of the active reducing species.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation (TLC): Monitor via TLC (DCM:MeOH 10:1). The ester ( Rf​≈0.8 ) will be completely consumed, replaced by a more polar, UV-active product spot ( Rf​≈0.3 ).

  • Quenching & Workup: Cool the flask to 0 °C and carefully quench with saturated aqueous NH4​Cl . Crucial Step: The slightly acidic quench breaks up the stable borate-alcohol complexes. Extract the aqueous phase three times with EtOAc. Combine the organic layers, wash with brine, dry over Na2​SO4​ , and evaporate the solvent.

  • Purification: Recrystallize from Hexanes/EtOAc to afford (2-Isopropylpyrimidin-5-yl)methanol as a white crystalline solid (Yield: ~80%).

References

  • C–H Functionalization of Heteroarenes Using Unactivated Alkyl Halides through Visible-Light Photoredox Catalysis under Basic Conditions. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution. The Journal of Organic Chemistry (PMC / ACS Publications).[Link]

Validation

Benchmarking the reactivity of (2-Isopropylpyrimidin-5-YL)methanol against similar alcohols

Benchmarking the Reactivity of (2-Isopropylpyrimidin-5-YL)methanol: A Comparative Guide for Drug Development Introduction & Structural Context (2-Isopropylpyrimidin-5-yl)methanol is a highly specialized heteroaryl alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Reactivity of (2-Isopropylpyrimidin-5-YL)methanol: A Comparative Guide for Drug Development

Introduction & Structural Context

(2-Isopropylpyrimidin-5-yl)methanol is a highly specialized heteroaryl alcohol that serves as a critical building block in both medicinal chemistry and agrochemical development. Synthesized typically via the palladium-catalyzed hydrogenation of pyrimidine-5-carbaldehyde derivatives[1], this compound is a key intermediate in the development of ROS1 kinase inhibitors for oncology[2] and shares structural motifs with potent pyrimidine-based fungicides like fenarimol[3].

To effectively utilize this compound in complex synthetic pathways, researchers must understand how its unique structural features dictate its reactivity. The 2-isopropyl group provides essential lipophilicity for target binding, while the highly electron-deficient pyrimidine core profoundly alters the electronic environment of the benzylic-like hydroxymethyl group.

G A (2-Isopropylpyrimidin -5-yl)methanol B Pyrimidine Ring (Electron-Withdrawing) A->B C Isopropyl Group (Steric & Lipophilic) A->C D Reduced -OH Nucleophilicity B->D Inductive Effect E Slower Hydride Transfer (Oxidation) B->E T.S. Destabilization F Enhanced Target Binding (LogP) C->F Hydrophobic Interaction

Fig 1. Structural causality mapping of (2-Isopropylpyrimidin-5-yl)methanol reactivity.

Mechanistic Rationale & Reactivity Benchmarking

When benchmarking (2-Isopropylpyrimidin-5-yl)methanol against standard aliphatic or benzylic alcohols, the dominant variable is the strong inductive (-I) and mesomeric (-M) electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring.

Causality in Oxidation: During aerobic oxidation using heterogeneous catalysts like Ru(OH)x/Al2O3, the reaction proceeds via alcohol coordination followed by a rate-limiting hydride transfer. The electron-deficient pyrimidine ring decreases electron density at the benzylic carbon, destabilizing the partial positive charge that develops in the transition state. Consequently, the oxidation rate is significantly slower than that of electron-rich benzyl alcohol. Furthermore, specialized catalytic systems (such as iodine/silyl chloride) are often required to prevent the overoxidation of heteroaryl methanols, which are highly susceptible to side reactions[4].

Causality in Substitution/Etherification: In Mitsunobu reactions—frequently used to couple this alcohol to target pharmacophores[2]—the nucleophilicity of the hydroxyl oxygen is attenuated by the pyrimidine core. This necessitates the use of highly reactive azodicarboxylates or extended reaction times to ensure complete conversion.

Table 1: Quantitative Reactivity Benchmarks (Standardized Conditions)

To provide an objective comparison, the table below benchmarks (2-Isopropylpyrimidin-5-yl)methanol against standard reference alcohols across three common transformations.

SubstrateAerobic Oxidation Rate (k_rel)*Mitsunobu Etherification Yield (%)**Steglich Esterification Yield (%)***
Benzyl alcohol 1.00 (Reference)>95%98%
(Pyridin-3-yl)methanol 0.6588%92%
(2-Isopropylpyrimidin-5-yl)methanol 0.3574%81%

*Conditions: 0.15 M substrate, 3.3 mol% Ru(OH)x/Al2O3, 1 atm O2, 80°C in toluene. **Conditions: 1.2 eq PPh3, 1.2 eq DIAD, THF, 16h at room temperature[2]. ***Conditions: 1.1 eq Carboxylic acid, 1.2 eq DCC, 0.1 eq DMAP, DCM, 12h.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and specific reagent choices that inherently verify the success of the reaction.

Protocol A: Aerobic Oxidation Kinetics

This protocol utilizes a heterogeneous Ru(OH)x/Al2O3 catalyst to measure oxidation kinetics objectively.

Workflow S1 1. Substrate Prep (Toluene + Int. Std) S2 2. Catalyst Addition (Ru(OH)x/Al2O3) S1->S2 S3 3. Aerobic Oxidation (1 atm O2, 80°C) S2->S3 S4 4. Kinetic Sampling (GC-FID Analysis) S3->S4 S5 5. Catalyst Recovery (Filtration) S4->S5

Fig 2. Self-validating aerobic oxidation workflow using heterogeneous Ru catalyst.

  • Substrate Preparation : Prepare a 1.5 mL solution containing 0.15 M of (2-Isopropylpyrimidin-5-yl)methanol and 0.05 M tetradecane (acting as an inert internal standard) in anhydrous toluene.

  • Catalyst Addition : Transfer the solution to a pressure-resistant reaction vial and add 30 mg of Ru(OH)x/Al2O3 catalyst (approx. 3.3 mol % Ru).

  • Reaction Initiation : Purge the headspace with pure O2, pressurize to 1 atm, and heat the mixture to 80°C on an orbital shaker to maximize liquid-solid mass transfer.

  • Kinetic Sampling : At 1h, 2h, and 4h intervals, withdraw 10 µL aliquots. Dilute immediately in cold toluene to quench the reaction.

  • Data Validation : Inject the aliquots into a GC-FID. Calculate the exact conversion rate by normalizing the product peak area against the tetradecane internal standard, ensuring that any solvent evaporation does not skew the kinetic data.

Protocol B: Standardized Mitsunobu Etherification

Due to the reduced nucleophilicity of the pyrimidine alcohol, this protocol employs polymer-supported reagents to drive the reaction while simplifying purification[2].

  • Reagent Mixing : In an oven-dried flask under N2, dissolve the target phenol (1.0 eq) and (2-isopropylpyrimidin-5-yl)methanol (1.2 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Phosphine Addition : Add polymer-supported triphenylphosphine (PPh3 supp., 1.4 eq). The use of a solid support prevents the formation of soluble triphenylphosphine oxide byproducts, self-validating the purity of the crude mixture[2].

  • Activation : Cool the reaction to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) over 10 minutes to control the exothermic formation of the betaine intermediate.

  • Reaction Monitoring : Allow the mixture to warm to room temperature and stir for 16 hours. The extended time compensates for the electron-withdrawing nature of the pyrimidine ring.

  • Workup : Filter the reaction mixture through a Celite pad to remove the polymer-supported phosphine oxide. Concentrate the filtrate under reduced pressure and validate the ether formation via 1H-NMR (look for the diagnostic downfield shift of the -CH2-O- protons).

References

  • Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst - ACS Publications:[Link]

  • Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst (PMC) - NIH:[Link]

  • Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives and 5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine derivatives as ros1 inhibitors - Google Patents
  • Pyrimidine chemistry in crop protection - LOCKSS: [Link]

  • New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim - Taylor & Francis:[Link]

  • Iodine-Promoted Controlled and Selective Oxidation of (Aryl)(Heteroaryl)Methanes - ACS Publications:[Link]

Sources

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